ZL-12A probe
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1 |
InChI Key |
MYXSQZUOVQVGCH-FQEVSTJZSA-N |
Isomeric SMILES |
C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
ZL-12A probe as a covalent degrader of ERCC3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ZL-12A, a stereospecific spirocycle acrylamide probe that functions as a covalent, monofunctional degrader of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein. ZL-12A offers a valuable tool for studying the biological functions of ERCC3 and the broader Transcription Factor IIH (TFIIH) complex.
Introduction to ERCC3
ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical ATP-dependent DNA helicase and a core subunit of the general transcription factor complex TFIIH.[1][2] This complex plays a dual role essential for cellular function:
-
Nucleotide Excision Repair (NER): TFIIH is integral to the NER pathway, which repairs DNA damage caused by UV radiation and chemical mutagens. The helicase activity of ERCC3 helps unwind the DNA around the damaged site to allow for repair.[2]
-
Gene Transcription: As part of TFIIH, ERCC3 is also required for the initiation of transcription by RNA polymerase II.[1][2]
Given its central role in DNA repair and transcription, mutations and dysregulation of ERCC3 are associated with severe genetic disorders, including Xeroderma Pigmentosum and Cockayne's syndrome, and have been implicated in various cancers.[3][4][5] This makes ERCC3 a compelling target for therapeutic intervention and basic research.
ZL-12A: A Stereospecific Covalent Degrader
ZL-12A is a unique small molecule probe that induces the degradation of ERCC3. Unlike traditional inhibitors that only block a protein's function, or bifunctional degraders (like PROTACs) that recruit an E3 ligase via a separate ligand, ZL-12A is a monofunctional degrader.[6][7] It operates by covalently binding to a specific cysteine residue on ERCC3, which subsequently leads to the protein's ubiquitination and degradation by the proteasome.[6]
Mechanism of Action
The degradation of ERCC3 by ZL-12A follows a precise molecular mechanism:
-
Covalent Modification: ZL-12A stereoselectively targets and covalently modifies cysteine 342 (C342) within ERCC3.[6][8]
-
E3 Ligase Recruitment: This covalent modification event is hypothesized to expose a neo-degron, leading to the recruitment of the Cullin-RING E3 ligase complex containing the substrate receptor FBXL18.[6]
-
Ubiquitination & Degradation: The recruited E3 ligase polyubiquitinates ERCC3, marking it for recognition and subsequent degradation by the 26S proteasome.[6][9]
This mechanism has been validated by experiments showing that the degradation of ERCC3 by ZL-12A is blocked by inhibitors of the neddylation pathway (MLN4924) and the proteasome (carfilzomib, MG132).[6]
Quantitative Data
The potency of ZL-12A in inducing ERCC3 degradation has been quantified in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for degradation are summarized below.
| Cell Line | Treatment Time | IC50 (µM) | 95% Confidence Interval (µM) |
| 22Rv1 (Prostate Cancer) | 3 hours | 5.5 | 4.0–7.5 |
| 22Rv1 (Prostate Cancer) | 12 hours | 2.7 | 2.5–3.0 |
| Ramos (B-cell Lymphoma) | 3 hours | 8.0 | 5.4–11.9 |
| Data sourced from proteomic and western blot experiments.[6][9] |
Visualized Mechanisms and Workflows
ZL-12A Mechanism of Action
Caption: Covalent modification of ERCC3 by ZL-12A leads to ubiquitination and proteasomal degradation.
Experimental Workflow for ZL-12A Validation
Caption: Workflow for confirming ZL-12A as a selective, proteasome-dependent degrader of ERCC3.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ZL-12A.
Cell Culture and Compound Treatment
-
Cell Lines: 22Rv1 (human prostate carcinoma) or Ramos (human Burkitt's lymphoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: ZL-12A is dissolved in DMSO to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in culture medium to achieve the desired final concentrations. A DMSO-only control is run in parallel.
-
Treatment: Cells are seeded to an appropriate density and allowed to adhere (for adherent cells like 22Rv1) overnight. The medium is then replaced with fresh medium containing the desired concentration of ZL-12A or DMSO control. Cells are incubated for the specified duration (e.g., 3, 12, or 24 hours).
Western Blot for ERCC3 Degradation
This protocol is used to quantify the reduction in ERCC3 protein levels following treatment with ZL-12A.
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape adherent cells and collect lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERCC3 (XPB) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize ERCC3 band intensity to the loading control.
-
Ubiquitination Assay via Immunoprecipitation
This assay confirms that ZL-12A induces the ubiquitination of ERCC3.[9]
-
Cell Transfection (Optional but Recommended):
-
For enhanced signal, transfect HEK293T cells with a plasmid expressing HA-tagged ubiquitin using a suitable transfection reagent.
-
-
Treatment and Lysis:
-
Treat cells with ZL-12A (e.g., 20 µM for 3 hours). For mechanism validation, pre-treat a sample with a proteasome inhibitor (e.g., 2 µM carfilzomib for 1 hour) to allow ubiquitinated proteins to accumulate.
-
Lyse cells as described in the Western Blot protocol.
-
-
Immunoprecipitation (IP):
-
Normalize lysate protein amounts (e.g., 1-2 mg).
-
Incubate the lysate with anti-HA magnetic beads or antibody-coupled protein A/G beads overnight at 4°C with gentle rotation to pull down all HA-ubiquitinated proteins.
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western Blot using a primary antibody against ERCC3 to detect the presence of a high-molecular-weight smear, which indicates polyubiquitination.
-
Mass Spectrometry-Based Proteomics
Activity-Based Protein Profiling (ABPP) and global proteomics are used to identify the specific target of ZL-12A and assess its selectivity across the proteome.[6]
-
Cell Treatment and Lysis: Treat cells (e.g., 22Rv1) with ZL-12A (e.g., 50 µM for 3 hours) or DMSO control. Lyse cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like Trypsin.
-
Peptide Labeling (for quantitative proteomics): Label peptides from different conditions (e.g., DMSO vs. ZL-12A) with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the resulting spectra against a human protein database to identify and quantify proteins.
-
Generate volcano plots to visualize proteins with significant changes in abundance. In these experiments, ERCC3 is expected to be one of the most significantly downregulated proteins in the ZL-12A-treated sample.[6]
-
Conclusion
ZL-12A is a powerful chemical probe that provides a selective and potent method for inducing the degradation of ERCC3.[6] Its monofunctional covalent mechanism offers a distinct approach compared to traditional inhibitors and bifunctional degraders. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to effectively utilize ZL-12A in studies aimed at elucidating the complex biology of ERCC3, the TFIIH complex, and the pathways of DNA repair and transcription.
References
- 1. ERCC3 ERCC excision repair 3, TFIIH core complex helicase subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. WikiGenes - ERCC3 - excision repair cross-complementation group 3 [wikigenes.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ERCC3 | Rupa Health [rupahealth.com]
- 6. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
The ZL-12A Stereoprobe: A Technical Overview for Researchers
The ZL-12A stereoprobe is a stereo- and regio-chemically defined spirocycle acrylamide that functions as a covalent ligand for proteins.[1][2][3] It has been identified as a valuable tool compound for studying the biological functions of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key component of the TFIIH complex involved in transcription and DNA repair.[1] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental protocols associated with the ZL-12A stereoprobe, tailored for researchers, scientists, and drug development professionals.
Core Function: Selective Degradation of ERCC3
The primary function of ZL-12A is the stereoselective promotion of the degradation of the TFIIH helicase ERCC3.[1][2][3] This activity is achieved through a covalent modification, leading to the targeted removal of the ERCC3 protein from the cellular environment.
Mechanism of Action: Covalent Modification and Proteasomal Degradation
ZL-12A exerts its effect by covalently binding to a specific cysteine residue, C342, on the ERCC3 protein.[1][2] This covalent modification serves as a signal for the cellular machinery responsible for protein degradation. The engagement of C342 by ZL-12A leads to the ubiquitination of ERCC3, marking it for degradation by the ubiquitin-proteasome system.[1]
Interestingly, other compounds such as the natural product triptolide and the anti-hypertension drug spironolactone also interact with the same cysteine residue (ERCC3_C342), but with markedly different functional outcomes.[1][2][3] While ZL-12A and spironolactone promote the degradation of ERCC3, triptolide does not induce its degradation but instead causes a collateral loss of RNA polymerases.[1][2] This highlights the unique functional consequence of the covalent modification mediated by ZL-12A.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of the ZL-12A stereoprobe in inducing ERCC3 degradation.
| Cell Line | Treatment Time | IC50 (µM) | 95% Confidence Interval (µM) |
| 22Rv1 | 3 h | 5.5 | 4.0–7.5 |
| Ramos | 3 h | 8.0 | 5.4–11.9 |
| 22Rv1 | 12 h | 2.7 | 2.5–3.0 |
Table 1: IC50 values for ZL-12A-induced ERCC3 degradation in different human cancer cell lines.[1][4]
Experimental Protocols
The characterization of ZL-12A and its effects on ERCC3 involved several key experimental methodologies.
Cell Culture and Treatment
-
Cell Lines: Ramos (human B-cell cancer) and 22Rv1 (prostate cancer) cell lines were utilized.[1]
-
Compound Treatment: Cells were exposed to varying concentrations of ZL-12A or other stereoprobes (e.g., 10 µM, 20 µM, 50 µM) for specified durations (e.g., 1 h, 3 h, 12 h).[1][4]
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling was a central technique used to identify the protein targets of ZL-12A.
-
Cysteine-Directed ABPP: This method was used to assess the reactivity of the stereoprobe with cysteine residues across the proteome. It involved the use of a broadly cysteine-reactive probe, IA-DTB, to compete with the stereoprobe for cysteine binding.[1]
-
Protein-Directed ABPP: This workflow aimed to identify the specific proteins that were stereoselectively enriched by the alkyne stereoprobes. Multiplexed tandem mass tagging (TMT) MS-based proteomics was used for quantification.[4]
Western Blotting
Western blotting was employed to visualize and quantify the abundance of ERCC3 and other proteins.
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for ERCC3 and a loading control (e.g., GAPDH).
-
Detection: Secondary antibodies conjugated to a detectable marker were used for visualization and subsequent quantification.
Mass Spectrometry (MS)-Based Proteomics
Quantitative proteomics was used to measure changes in protein abundance across the entire proteome following ZL-12A treatment.
-
Sample Preparation: Protein lysates from treated and control cells were digested into peptides.
-
Tandem Mass Tagging (TMT): Peptides were labeled with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: The relative abundance of proteins was determined by analyzing the TMT reporter ion intensities.
Ubiquitination Assays
To confirm that ZL-12A induces the ubiquitination of ERCC3, the following steps were taken in HEK293T cells recombinantly expressing HA epitope-tagged ubiquitin:
-
Cell Treatment: Cells were treated with ZL-12A or its stereoisomer ZL-12B, with or without a proteasome inhibitor (carfilzomib).[4]
-
Immunoprecipitation: ERCC3 was immunoprecipitated from cell lysates using anti-HA magnetic beads.[4]
-
Western Blotting: The immunoprecipitated samples were analyzed by Western blotting with antibodies against ERCC3 and ubiquitin to detect ubiquitinated ERCC3.[4]
Visualizations
Signaling Pathway of ZL-12A-Mediated ERCC3 Degradation
Caption: ZL-12A covalently modifies C342 of ERCC3, leading to its ubiquitination and proteasomal degradation.
Experimental Workflow for Protein-Directed ABPP
Caption: Workflow for identifying stereoprobe-liganded proteins using protein-directed ABPP.
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
ZL-12A probe and its role in activity-based protein profiling (ABPP)
An In-depth Technical Guide to the ZL-12A Probe for Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes to directly assess the functional state of enzymes.[1] These probes are typically small molecules that form a covalent bond with the active site of an enzyme, allowing for its subsequent detection and identification.[3] A standard ABPP probe consists of two key components: a reactive group or "warhead" that binds to the enzyme's active site, and a reporter tag for visualization or enrichment.[1]
The this compound: A Covalent Ligand for ERCC3 Degradation
ZL-12A is a spirocycle acrylamide-based covalent probe that has been identified as a stereoselective degrader of the TFIIH helicase ERCC3.[4][5][6] Through cysteine-directed ABPP, ZL-12A was found to covalently modify cysteine 342 (C342) of ERCC3.[4][5] This modification leads to the ubiquitination and subsequent proteasomal degradation of the ERCC3 protein.[4]
Quantitative Data for ZL-12A
The following table summarizes the key quantitative data reported for the this compound in its interaction with ERCC3.
| Parameter | Value | Cell Line | Treatment Time | Reference |
| IC₅₀ for ERCC3 Degradation | 5.5 µM (95% CI: 4.0–7.5 µM) | 22Rv1 | 3 hours | [4] |
| IC₅₀ for ERCC3 Degradation | 2.7 µM | 22Rv1 | 12 hours | [4] |
Mechanism of Action of ZL-12A
ZL-12A induces the degradation of ERCC3 through a mechanism involving covalent modification, ubiquitination, and proteasomal degradation. The key steps are outlined below.
Caption: ZL-12A covalently modifies C342 of ERCC3, leading to FBXL18-mediated ubiquitination and proteasomal degradation.
Experimental Protocols
This section provides a detailed methodology for utilizing the this compound in a cysteine-directed ABPP experiment.
Cysteine-Directed ABPP Workflow
The general workflow for a competitive cysteine-directed ABPP experiment to profile ZL-12A's targets is as follows:
Caption: Workflow for cysteine-directed ABPP using ZL-12A and an IA-DTB competition probe.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Ramos or 22Rv1 cells are suitable for these experiments.[4]
-
Culture Conditions: Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Treatment: Treat cells with the desired concentration of ZL-12A (e.g., 50 µM) or DMSO as a vehicle control for a specified duration (e.g., 3 hours).[4]
2. Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Sonicate the samples to ensure complete lysis.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Iodoacetamide-Desthiobiotin (IA-DTB) Labeling:
-
Determine the protein concentration of the cell lysates.
-
Treat the proteomes (typically 1.5–2.0 mg/mL) with the iodoacetamide-desthiobiotin (IA-DTB) probe at a final concentration of 100 µM.[7]
-
Incubate for 1 hour at room temperature to allow for the labeling of cysteines not occupied by ZL-12A.[7]
4. Protein Digestion:
-
Reduce disulfide bonds using a reducing agent like TCEP.
-
Alkylate free cysteines with iodoacetamide.
-
Digest the proteins into peptides overnight at 37°C using trypsin.[8]
5. Peptide Enrichment:
-
Enrich the desthiobiotin-labeled peptides using streptavidin agarose beads.
-
Wash the beads extensively to remove non-labeled peptides.
-
Elute the enriched peptides from the beads.
6. Tandem Mass Tag (TMT) Labeling:
-
Resuspend the enriched peptides in a suitable buffer (e.g., 200 mM HEPPS, pH 8.5).[9]
-
Equilibrate the TMT label reagents to room temperature and resuspend in anhydrous acetonitrile.[8][9]
-
Add the TMT reagent to the peptide sample and incubate for 1 hour at room temperature.[9]
-
Combine the differentially labeled samples.[9]
7. LC-MS/MS Analysis:
-
Desalt the combined, labeled peptide sample.
-
Analyze the sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
8. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the labeled peptides.
-
Normalize the data from the ZL-12A-treated samples to the DMSO control to determine the degree of cysteine engagement by the probe.[4]
Conclusion
The this compound serves as a valuable tool for studying the function and regulation of the ERCC3 helicase. Its ability to induce targeted degradation provides a powerful method for investigating the downstream consequences of ERCC3 loss. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive resource for researchers aiming to utilize ZL-12A in their own activity-based protein profiling experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Related Videos - Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification [visualize.jove.com]
- 3. Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
The Biological Targets of the ZL-12A Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ZL-12A probe is a stereoselective spirocyclic acrylamide that has been identified as a potent and specific degrader of the TFIIH helicase subunit ERCC3 (Excision Repair Cross-Complementation group 3), also known as XPB. This document provides a comprehensive technical overview of the biological targets of ZL-12A, its mechanism of action, and the experimental methodologies used to elucidate these findings. The primary target, ERCC3, is a crucial component of the general transcription factor IIH (TFIIH) complex, which plays a dual role in nucleotide excision repair (NER) of DNA damage and in the initiation of transcription.[1][2] ZL-12A exerts its effect by covalently modifying a specific cysteine residue (C342) on ERCC3, leading to its subsequent ubiquitination and degradation by the proteasome. This targeted degradation is mediated by the F-box protein FBXL18, a component of a Cullin-RING E3 ubiquitin ligase complex. The unique mechanism of ZL-12A-induced degradation of ERCC3, as opposed to inhibition, presents a novel therapeutic strategy for targeting cellular processes reliant on TFIIH function.
Primary Biological Target: ERCC3 (XPB)
The principal biological target of the this compound is the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a key DNA helicase and a core subunit of the TFIIH complex.[1][2]
Function of ERCC3
ERCC3 is a multi-functional protein with essential roles in two fundamental cellular processes:
-
Nucleotide Excision Repair (NER): As a component of the TFIIH complex, ERCC3's helicase activity is critical for unwinding DNA around a site of damage, allowing for the removal of the damaged segment and its replacement with a new, correct sequence.[1][2]
-
Transcription Initiation: ERCC3 is also a core component of the general transcription factor TFIIH, which is required for the initiation of transcription by RNA polymerase II. Its helicase function helps to open the DNA promoter, allowing for the assembly of the transcription machinery.
Mechanism of Action of ZL-12A on ERCC3
ZL-12A induces the degradation of ERCC3 through a specific and stereoselective mechanism. It acts as a "molecular glue" to promote the interaction between ERCC3 and an E3 ubiquitin ligase complex.
-
Covalent Modification: ZL-12A possesses a reactive acrylamide warhead that covalently binds to the cysteine residue at position 342 (C342) of ERCC3.[1][2] This interaction is highly stereoselective.
-
Recruitment of E3 Ligase: The covalent modification of ERCC3 by ZL-12A induces a conformational change that promotes its recognition by the F-box protein FBXL18 , which is the substrate receptor component of a Cullin-RING E3 ubiquitin ligase complex.[1]
-
Ubiquitination and Proteasomal Degradation: The FBXL18-containing E3 ligase then polyubiquitinates ERCC3. This polyubiquitin chain serves as a signal for the 26S proteasome, which recognizes and degrades the modified ERCC3 protein.[1]
Interestingly, the natural product triptolide also binds to the same C342 residue on ERCC3 but does not induce its degradation. Instead, it leads to the collateral degradation of RNA polymerases, highlighting the distinct functional outcomes that can be achieved by targeting the same cysteine residue with different chemical scaffolds.[1][2] The anti-hypertension drug spironolactone has also been shown to promote ERCC3 degradation via covalent modification of C342.[1][2]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of ZL-12A in inducing ERCC3 degradation.
| Cell Line | IC50 for ERCC3 Degradation | Reference |
| 22Rv1 (Prostate Cancer) | 5.5 µM (3h treatment) | [1] |
| 22Rv1 (Prostate Cancer) | 2.7 µM (12h treatment) | [1] |
| Ramos (Burkitt's Lymphoma) | 8.0 µM (3h treatment) | [1] |
Table 1: In-Cell Potency of ZL-12A for ERCC3 Degradation
Experimental Protocols
The identification and characterization of ZL-12A's biological targets were primarily achieved through cysteine-directed activity-based protein profiling (ABPP) coupled with mass spectrometry.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This chemoproteomic technique is used to identify the protein targets of covalent inhibitors in a complex proteome.
Objective: To identify cysteine residues that are covalently modified by the this compound.
Methodology:
-
Cell Culture and Lysis: Human cancer cell lines (e.g., 22Rv1, Ramos) are cultured under standard conditions. Cells are harvested and lysed in a suitable buffer (e.g., PBS) by sonication to prepare a native proteome lysate. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
-
Probe Treatment: The cell lysate is treated with the this compound at a specific concentration (e.g., 50 µM) for a defined period (e.g., 3 hours) at room temperature. A DMSO-treated lysate serves as a negative control.
-
Labeling with a Reporter Tag: After incubation with ZL-12A, the proteome is treated with a broad-spectrum cysteine-reactive probe containing a reporter tag, such as iodoacetamide-alkyne (IA-alkyne) or iodoacetamide-desthiobiotin (IA-DTB).[3][4][5] This reporter probe labels cysteine residues that were not modified by ZL-12A.
-
Click Chemistry: The alkyne-tagged proteins are then conjugated to an azide-containing biotin or fluorescent tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
-
Enrichment of Labeled Proteins/Peptides: Biotin-tagged proteins are enriched using streptavidin beads.
-
Proteomic Analysis by Mass Spectrometry:
-
The enriched proteins are digested into peptides (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
By comparing the abundance of labeled peptides between the ZL-12A-treated and DMSO-treated samples, specific cysteine residues that are targeted by ZL-12A can be identified. A significant reduction in the signal from a particular cysteine-containing peptide in the ZL-12A treated sample indicates that this cysteine was covalently modified by the probe.
-
In-situ Protein Degradation Assay (Western Blot)
This assay is used to confirm and quantify the degradation of a target protein in cells treated with a compound.
Objective: To measure the levels of ERCC3 protein in cells following treatment with ZL-12A.
Methodology:
-
Cell Treatment: Adherent or suspension cells are seeded in multi-well plates and treated with varying concentrations of ZL-12A or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of total protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERCC3. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with a digital imager.
-
-
Quantification: The intensity of the ERCC3 band is normalized to the intensity of the loading control band to determine the relative amount of ERCC3 in each sample.
Visualizations
Signaling Pathway of ZL-12A Induced ERCC3 Degradation
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ZL-12A: A Covalent Probe for Targeted Degradation of the TFIIH Component ERCC3
An In-depth Technical Guide for Researchers and Drug Development Professionals
The general transcription factor IIH (TFIIH) is a critical multi-subunit complex involved in two fundamental cellular processes: transcription initiation by RNA polymerase II and nucleotide excision repair (NER).[1][2] Its dual role makes it a compelling target for both basic research and therapeutic development. However, the complexity of its structure and function presents significant challenges for developing selective chemical probes. This guide details the discovery, mechanism, and application of ZL-12A, a novel covalent chemical probe that enables the targeted degradation of the ERCC3 helicase subunit of TFIIH.
Introduction to ZL-12A
ZL-12A is a stereo- and regio-chemically defined spirocycle acrylamide identified through activity-based protein profiling (ABPP).[3][4][5] It functions as a "monofunctional degrader," a class of small molecules that can induce the degradation of a target protein without the need for a separate E3 ligase-recruiting moiety, as seen in proteolysis-targeting chimeras (PROTACs). ZL-12A provides a powerful tool for studying the specific roles of ERCC3 and the consequences of its acute depletion in cellular systems.
Mechanism of Action: Covalent Modification and Targeted Degradation
ZL-12A exerts its effect through a highly specific covalent interaction with its target protein, ERCC3 (also known as Xeroderma Pigmentosum group B, XPB).
-
Covalent Binding: ZL-12A irreversibly binds to a specific cysteine residue, C342, on the ERCC3 protein.[3][4] This interaction is stereoselective, with ZL-12A showing significantly greater activity than its diastereomer, ZL-12B.[3]
-
Induction of Degradation: The covalent modification of C342 by ZL-12A flags the ERCC3 protein for degradation. This process is dependent on the ubiquitin-proteasome system, as demonstrated by the rescue of ERCC3 levels upon treatment with proteasome inhibitors (e.g., Carfilzomib) and neddylation inhibitors (e.g., MLN4924).[3]
Quantitative Data: Potency of ZL-12A
The potency of ZL-12A is defined by its half-maximal inhibitory concentration (IC50), which measures the concentration of the probe required to decrease the cellular abundance of ERCC3 by 50%.[6][7] The IC50 values have been determined in different human cancer cell lines.
| Cell Line | IC50 for ERCC3 Degradation (3h treatment) | 95% Confidence Interval | Reference |
| 22Rv1 (Prostate) | 5.5 µM | 4.0–7.5 µM | [3] |
| Ramos (B-cell) | 2.7 µM | 2.5–3.0 µM | [8] |
Comparative Pharmacology: ZL-12A, Triptolide, and Spironolactone
Interestingly, the C342 residue of ERCC3 is also targeted by the natural product triptolide and the anti-hypertensive drug spironolactone. However, the functional outcomes of binding to this same cysteine residue are strikingly different.
-
ZL-12A: Covalently binds to C342 and induces proteasomal degradation of ERCC3.[3]
-
Triptolide: Also binds covalently to C342 but does not cause ERCC3 degradation. Instead, its binding leads to the collateral degradation of associated RNA polymerases (e.g., POLR2A).[3][4][5] ZL-12A and triptolide exhibit cross-antagonism in their protein degradation profiles.[3]
-
Spironolactone: This drug was previously known to promote ERCC3 degradation through an unknown mechanism. It has now been shown to act similarly to ZL-12A by covalently modifying C342.[3]
Experimental Protocols
The characterization of ZL-12A relies on a combination of chemical proteomics and standard cell biology techniques.
ABPP is a powerful chemical proteomic strategy used to identify protein targets of small molecules in native biological systems.
-
Probe Synthesis: An alkyne-tagged version of the probe (e.g., ZL-14A, the alkyne analog of ZL-12A) is synthesized.
-
Cellular Treatment: Human cancer cells (e.g., 22Rv1, Ramos) are treated with the alkyne probe for a defined period (e.g., 1-3 hours).
-
Cell Lysis: Cells are harvested and lysed to release protein content.
-
Click Chemistry: The alkyne-tagged, probe-bound proteins are conjugated to a reporter tag (e.g., biotin-azide) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").
-
Enrichment & Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were covalently modified by the probe.
References
- 1. TFIIH [biochem.umd.edu]
- 2. The role of Transcription Factor IIH complex in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pubs.acs.org [pubs.acs.org]
Chemical structure and properties of the ZL-12A probe
An In-depth Technical Guide to the ZL-12A Probe: Chemical Structure, Properties, and Experimental Protocols
This guide provides a comprehensive overview of the this compound, a covalent ligand identified for its ability to selectively induce the degradation of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical biology and therapeutic potential of targeted protein degradation.
Chemical Structure and Properties
The this compound is a stereochemically defined spirocycle acrylamide. It belongs to a class of electrophilic "stereoprobes" designed for activity-based protein profiling (ABPP) to discover ligands for proteins in their native cellular environment[1].
Chemical Name: (S)-1-(6-benzoyl-8-phenyl-2,6-diazaspiro[3.4]octan-2-yl)prop-2-en-1-one
Key Properties:
-
Mechanism of Action: ZL-12A acts as a monofunctional degrader of the TFIIH helicase ERCC3[1]. It covalently modifies the cysteine residue at position 342 (C342) of ERCC3, leading to the subsequent ubiquitination and proteasomal degradation of the protein[1].
-
Stereoselectivity: The activity of ZL-12A is stereoselective, with the (S)-enantiomer demonstrating significantly higher potency in inducing ERCC3 degradation compared to its (R)-enantiomer[1].
-
Target Specificity: ZL-12A exhibits a degree of selectivity for ERCC3. While it is part of a broader class of cysteine-reactive probes, its specific structural features confer its ability to promote the degradation of ERCC3[1].
Quantitative Data
The following table summarizes the key quantitative data reported for the this compound.
| Parameter | Cell Line | Value (µM) | 95% Confidence Interval | Reference |
| IC50 for ERCC3 Degradation | 22Rv1 | 5.5 | 4.0–7.5 | [1] |
| IC50 for ERCC3 Degradation | Ramos | 8.0 | 5.4–11.9 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound, based on established protocols in the field.
Synthesis of ZL-12A
The synthesis of ZL-12A and its analogs involves a multi-step process starting from commercially available materials to construct the spirocyclic core, followed by the introduction of the acrylamide warhead. The general synthetic scheme for related spirocycle acrylamides has been described[1].
Outline of Synthesis:
-
Formation of the Spirocyclic Core: The synthesis typically begins with the construction of the 2,6-diazaspiro[3.4]octane scaffold. This is often achieved through a series of cyclization and protection/deprotection steps.
-
Introduction of Substituents: The phenyl and benzoyl groups are introduced onto the spirocyclic core through appropriate acylation and arylation reactions.
-
Acrylamide Formation: The final step involves the acylation of the secondary amine on the spirocyclic core with acryloyl chloride or a related activated acrylic acid derivative to form the reactive acrylamide warhead. The stereochemistry is controlled through the use of chiral starting materials or chiral resolution techniques.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol is used to identify the cysteine residues that are covalently modified by ZL-12A across the proteome.
Materials:
-
Human cancer cell lines (e.g., 22Rv1, Ramos)
-
This compound (and stereoisomer as a control)
-
DMSO (vehicle control)
-
Iodoacetamide-desthiobiotin (IA-DTB) probe
-
Lysis buffer (e.g., PBS with 0.1% SDS)
-
Streptavidin-agarose beads
-
Trypsin
-
Tandem Mass Tags (TMT) for quantitative proteomics
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with ZL-12A (e.g., 50 µM) or DMSO for a specified time (e.g., 3 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in lysis buffer.
-
Probe Labeling: Treat the cell lysates with the IA-DTB probe to label cysteine residues that were not modified by ZL-12A.
-
Protein Digestion: Precipitate the proteins, wash, and then digest with trypsin overnight.
-
Peptide Labeling: Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
Enrichment of Biotinylated Peptides: Use streptavidin-agarose beads to enrich for the IA-DTB-labeled (biotinylated) peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the cysteine-containing peptides. A decrease in the signal for a particular cysteine peptide in the ZL-12A-treated sample compared to the control indicates covalent modification by the probe.
Western Blotting for ERCC3 Degradation
This protocol is used to specifically measure the decrease in ERCC3 protein levels following treatment with ZL-12A.
Materials:
-
Human cancer cell lines (e.g., 22Rv1)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate 22Rv1 cells and treat with varying concentrations of ZL-12A or DMSO for a specified time (e.g., 3 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERCC3 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the ERCC3 band intensity to the loading control to determine the relative decrease in ERCC3 levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of ZL-12A and the experimental workflow for its characterization.
Caption: Mechanism of ZL-12A-induced ERCC3 degradation.
Caption: Cysteine-directed ABPP experimental workflow.
References
The ZL-12A Probe: A Covalent Approach to Modulating Nucleotide Excision Repair
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Executive Summary
The ZL-12A probe is a stereoselective spirocycle acrylamide that has emerged as a potent tool for investigating the intricacies of DNA repair, specifically the Nucleotide Excision Repair (NER) pathway. This document provides a comprehensive technical overview of the this compound, detailing its mechanism of action, its impact on DNA repair pathways, and relevant experimental protocols. ZL-12A covalently modifies and induces the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a core subunit of the Transcription Factor IIH (TFIIH) complex. This targeted degradation offers a unique approach to modulating NER, a critical pathway for repairing bulky DNA lesions. While the primary effect of ZL-12A is on NER, the interconnectedness of DNA damage response pathways suggests potential broader implications that warrant further investigation. This guide aims to equip researchers with the foundational knowledge required to effectively utilize the this compound in their studies.
Introduction to the this compound
ZL-12A is a member of the spirocycle acrylamide class of electrophilic "stereoprobes".[1][2] These molecules are designed for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize protein-ligand interactions in native biological systems.[1][2] ZL-12A exhibits stereoselective reactivity, meaning its specific three-dimensional arrangement is crucial for its biological activity.[1][2]
The primary and most well-characterized target of ZL-12A is the ERCC3 protein.[1][2] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is an ATP-dependent DNA helicase and a core component of the general transcription factor TFIIH. The TFIIH complex plays a pivotal role in two fundamental cellular processes: transcription initiation and nucleotide excision repair (NER).[1][2]
Mechanism of Action: Covalent Modification and Degradation of ERCC3
ZL-12A exerts its effect through a specific and covalent interaction with ERCC3. The probe targets cysteine residue 342 (C342) within the ERCC3 protein.[1][2] The acrylamide "warhead" of ZL-12A forms a covalent bond with the thiol group of C342.[1][2] This irreversible modification triggers the subsequent degradation of the ERCC3 protein.[1][2]
Interestingly, the natural product triptolide also binds to the same C342 residue on ERCC3 but does not induce its degradation.[1][2] Instead, triptolide binding leads to the collateral loss of RNA polymerases.[1][2] This highlights the nuanced functional outcomes that can arise from different ligands targeting the same amino acid residue.
The degradation of ERCC3 induced by ZL-12A is a targeted process. At later time points (12-72 hours) following ZL-12A treatment, a reduction in the abundance of other subunits of the TFIIH complex has been observed, suggesting a potential destabilization of the entire complex upon the loss of ERCC3.[1]
Effect on DNA Repair Pathways
Nucleotide Excision Repair (NER)
The primary and most direct impact of the this compound is on the Nucleotide Excision Repair (NER) pathway. NER is a versatile DNA repair mechanism responsible for removing a wide range of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation and certain chemical carcinogens.[3]
The TFIIH complex, containing ERCC3, is a critical component of the NER machinery.[3] ERCC3's helicase activity is essential for unwinding the DNA around the lesion, allowing for the excision of the damaged segment by other NER factors.[3] By inducing the degradation of ERCC3, ZL-12A effectively dismantles a key component of the NER pathway, thereby inhibiting its function.
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)
As of the current literature, there is no direct evidence detailing the effects of the this compound on Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ), the two major pathways for repairing DNA double-strand breaks (DSBs). However, extensive crosstalk exists between different DNA repair pathways.[1][4] A deficiency in one pathway can lead to a greater reliance on others.[5]
Therefore, it is plausible that inhibiting NER through ERCC3 degradation could indirectly influence HR and NHEJ activity, particularly in cells subjected to complex DNA damage that generates a variety of lesions. Further research is required to elucidate the specific impact of ZL-12A on these critical DSB repair pathways. Investigating the formation of RAD51 and 53BP1 foci, which are markers for HR and NHEJ respectively, in ZL-12A treated cells would be a valuable starting point.[6][7][8][9][10]
Quantitative Data
The following table summarizes the available quantitative data for the this compound.
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 for ERCC3 Degradation | 22Rv1 | 3-hour treatment | 5.5 µM (95% CI: 4.0–7.5 µM) | [1] |
| 22Rv1 | 12-hour treatment | 2.7 µM | [1] | |
| Cell Viability | 22Rv1 | 72-hour treatment | Marginally impaired compared to control | [1] |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to studying the this compound. These are generalized protocols and should be adapted based on specific experimental needs and cell types.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is used to identify the protein targets of covalent probes like ZL-12A.
Workflow:
Protocol Outline:
-
Probe Treatment: Incubate cells or cell lysates with an alkyne-functionalized version of ZL-12A for a specified time and concentration.
-
Lysis: Lyse the cells to release proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe that is now covalently bound to its target proteins.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.
-
On-Bead Digestion: Digest the enriched proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins that were targeted by ZL-12A.
Western Blotting for ERCC3 Degradation
Western blotting is a standard technique to quantify the levels of a specific protein in a sample.
Protocol Outline:
-
Cell Treatment: Treat cells with varying concentrations of ZL-12A for different time points.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERCC3.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using a digital imager. The intensity of the band corresponding to ERCC3 is proportional to the amount of protein present.
Immunofluorescence for DNA Damage Foci
Immunofluorescence can be used to visualize the localization of DNA repair proteins to sites of DNA damage.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with a DNA damaging agent (e.g., UV radiation) with or without ZL-12A pre-treatment.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with primary antibodies against DNA damage markers (e.g., γH2AX) and/or specific repair pathway proteins (e.g., RAD51 for HR, 53BP1 for NHEJ).
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei and visualize using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.
Protocol Outline:
-
Cell Treatment: Treat cells with ZL-12A for various durations.
-
Harvest and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Selectivity Profile
While ZL-12A is described as stereoselectively degrading ERCC3, a comprehensive proteome-wide selectivity profile has not been extensively published.[1][2] Determining the off-target interactions of any chemical probe is crucial for the correct interpretation of experimental results.
Methods for Assessing Selectivity:
-
Competitive ABPP: This method involves pre-treating cell lysates or live cells with a range of concentrations of the unlabeled covalent inhibitor (ZL-12A) before adding a broad-spectrum, alkyne-tagged cysteine-reactive probe. The ability of ZL-12A to block the labeling of other proteins by the broad-spectrum probe is then quantified by mass spectrometry. This provides a profile of other cysteine-containing proteins that ZL-12A may interact with.
-
Quantitative Mass Spectrometry: Unbiased quantitative proteomic approaches can be used to compare the entire proteome of cells treated with ZL-12A versus a vehicle control. This can reveal changes in the abundance of proteins other than ERCC3, which may indicate off-target effects.
Conclusion and Future Directions
The this compound represents a valuable tool for the specific and covalent modulation of the NER pathway through the targeted degradation of ERCC3. Its stereoselective nature and defined mechanism of action make it a powerful reagent for dissecting the roles of ERCC3 and the TFIIH complex in DNA repair and transcription.
Future research should focus on several key areas:
-
Elucidating the impact on other DNA repair pathways: A thorough investigation into the effects of ZL-12A on HR and NHEJ is crucial for a complete understanding of its cellular consequences.
-
Comprehensive selectivity profiling: A detailed, proteome-wide analysis of ZL-12A's off-target interactions will be essential for validating its specificity and for the accurate interpretation of experimental data.
-
Exploring therapeutic potential: Given the role of DNA repair in cancer biology, exploring the potential of ERCC3 degraders like ZL-12A as therapeutic agents, potentially in combination with other DNA damaging agents, is a promising avenue for future investigation.
By addressing these questions, the scientific community can fully leverage the potential of the this compound to advance our understanding of DNA repair and its implications for human health and disease.
References
- 1. Cooperation and interplay between base and nucleotide excision repair pathways: From DNA lesions to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 4. Crosstalk between Different DNA Repair Pathways Contributes to Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Repair Pathways and Human Cancer | Oncohema Key [oncohemakey.com]
- 6. Targeting of Rad51-dependent homologous recombination: implications for the radiation sensitivity of human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recruitment of 53BP1 Proteins for DNA Repair and Persistence of Repair Clusters Differ for Cell Types as Detected by Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RAD51 foci formation in response to DNA damage is modulated by TIP49 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZEB1 promotes non-homologous end joining double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZL-12A Probe in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-12A is a stereo- and regio-chemically defined spirocycle acrylamide that functions as a covalent probe for activity-based protein profiling (ABPP).[1][2] It has been identified as a selective ligand that promotes the degradation of the TFIIH helicase ERCC3.[1][2] The mechanism of action involves the covalent modification of a specific cysteine residue (C342) on ERCC3, leading to its subsequent degradation.[1] This targeted degradation of ERCC3 makes ZL-12A a valuable tool for studying the biological functions of the TFIIH complex in DNA repair and transcription. These application notes provide detailed protocols for utilizing the ZL-12A probe in cell culture experiments to study ERCC3 degradation and to perform broader cysteine-directed ABPP.
Mechanism of Action
ZL-12A acts as a monofunctional degrader of ERCC3.[3] Unlike some compounds that induce collateral loss of other proteins, ZL-12A stereoselectively targets ERCC3 for degradation.[1][3] The covalent bond formation with cysteine 342 on ERCC3 is a key step in this process.[1][3] Interestingly, the anti-hypertension drug spironolactone has been found to promote ERCC3 degradation through a similar mechanism, also involving interaction with C342.[3]
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for ZL-12A in cell culture experiments based on published data. Optimization may be required for different cell lines and experimental goals.
| Cell Line | Application | ZL-12A Concentration | Incubation Time | Reference |
| Ramos (Human Burkitt's lymphoma) | Cysteine-directed ABPP | 50 µM | 3 h | [3] |
| 22Rv1 (Human prostate carcinoma) | ERCC3 Degradation Assay | 10 µM | 3 h |
Experimental Protocols
Protocol 1: Evaluation of ERCC3 Degradation using Western Blotting
This protocol details the steps to assess the degradation of ERCC3 in response to ZL-12A treatment.
Materials:
-
This compound
-
22Rv1 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare a stock solution of ZL-12A in DMSO.
-
Dilute the ZL-12A stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and add the medium containing ZL-12A or DMSO.
-
Incubate the cells for the desired time (e.g., 3 hours).
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERCC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Protocol 2: Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for identifying cysteine targets of ZL-12A in a cellular context.
Materials:
-
This compound
-
Ramos cells (or other suitable cell line)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Iodoacetamide desthiobiotin (IA-DTB) probe
-
Cell lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
Streptavidin agarose beads
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexed quantification)
-
Mass spectrometer
Procedure:
-
Cell Treatment:
-
Culture Ramos cells to the desired density.
-
Treat cells with ZL-12A (e.g., 50 µM) or DMSO for 3 hours.
-
-
Cell Lysis and Probe Labeling:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a suitable buffer.
-
Treat the proteomes with the IA-DTB probe to label cysteines that were not engaged by ZL-12A.
-
-
Enrichment of Labeled Peptides:
-
Digest the proteomes with trypsin.
-
Enrich the biotin-labeled peptides using streptavidin agarose beads.
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For quantitative analysis, label the peptides with TMT reagents before MS analysis to compare the relative abundance of labeled cysteines between ZL-12A-treated and control samples.
-
-
Data Analysis:
-
Identify the peptides and the corresponding cysteine residues.
-
Quantify the relative abundance of each labeled cysteine. A decrease in the IA-DTB signal for a specific cysteine in the ZL-12A-treated sample indicates engagement by the probe.
-
Visualizations
References
ZL-12A Probe: Application Notes and Protocols for Targeted ERCC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing the ZL-12A probe, a stereospecific covalent ligand, to induce the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3, a subunit of the TFIIH complex, is a critical enzyme involved in both nucleotide excision repair (NER) and transcription.[1][2][3][4] The ability of ZL-12A to selectively target and degrade ERCC3 presents a valuable tool for studying its cellular functions and exploring its potential as a therapeutic target in diseases such as cancer.[5][6] These protocols are intended to guide researchers in the effective use of ZL-12A and the subsequent analysis of ERCC3 degradation.
Introduction to ZL-12A and ERCC3
ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is an ATP-dependent DNA helicase that plays a dual role in fundamental cellular processes. As a core component of the general transcription factor IIH (TFIIH), it is essential for transcription initiation by RNA polymerase II.[1][2][4][7] Additionally, ERCC3 is indispensable for the nucleotide excision repair (NER) pathway, a major DNA repair mechanism that removes bulky lesions from the genome.[3][7]
ZL-12A is a spirocycle acrylamide stereoprobe that has been identified as a monofunctional degrader of ERCC3.[5][6] It acts by covalently modifying cysteine 342 (C342) within the ERCC3 protein, leading to its subsequent ubiquitination and proteasomal degradation.[5][8] This targeted degradation approach offers a powerful method to acutely deplete ERCC3 levels within cells, allowing for the investigation of the immediate consequences of its loss.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and characteristics of ZL-12A-mediated ERCC3 degradation.
Table 1: Dose-Dependent Degradation of ERCC3 by ZL-12A
| Cell Line | Treatment Time (h) | IC50 (µM) | 95% Confidence Interval (µM) |
| 22Rv1 | 3 | 5.5 | 4.0–7.5 |
| 22Rv1 | 12 | 2.7 | 2.5–3.0 |
| Ramos | 3 | 8.0 | 5.4–11.9 |
Data extracted from studies on the effects of ZL-12A on ERCC3 abundance.[1][2]
Table 2: Effect of Inhibitors on ZL-12A-Induced ERCC3 Degradation in 22Rv1 Cells
| Treatment | Effect on ERCC3 Degradation |
| ZL-12A + MLN4924 (Neddylation inhibitor) | Fully blocked |
| ZL-12A + Carfilzomib (Proteasome inhibitor) | Partially blocked |
| ZL-12A + MG132 (Proteasome inhibitor) | Partially blocked |
This table illustrates the mechanism of ZL-12A-induced degradation, which is dependent on the ubiquitin-proteasome system.[2]
Experimental Protocols
Western Blot Analysis of ERCC3 Degradation
This protocol details the steps to assess the degradation of ERCC3 in cultured cells following treatment with ZL-12A.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells (e.g., 22Rv1, Ramos, or HEK293T) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
ZL-12A Treatment:
-
Prepare a stock solution of ZL-12A in a suitable solvent (e.g., DMSO).
-
Dilute the ZL-12A stock solution in fresh culture medium to the desired final concentrations (e.g., a dose-response range from 0.1 µM to 50 µM).
-
Remove the old medium from the cells and replace it with the ZL-12A-containing medium. Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERCC3 antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
In Vivo Ubiquitination Assay for ERCC3
This protocol is designed to determine if ZL-12A treatment leads to the ubiquitination of ERCC3.
Materials:
-
HEK293T cells
-
Plasmid encoding HA-tagged ubiquitin (HA-Ub)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Proteasome inhibitor (e.g., Carfilzomib or MG132)
-
Lysis buffer for immunoprecipitation (IP)
-
Anti-HA magnetic beads or agarose beads
-
Anti-ERCC3 antibody
-
Anti-HA antibody
-
Wash buffer
-
Elution buffer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 6-well plate.
-
Transfect the cells with a plasmid expressing HA-tagged ubiquitin using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to express the plasmid for 24-48 hours.
-
-
Treatment:
-
Pre-treat the transfected cells with a proteasome inhibitor (e.g., 2 µM Carfilzomib) for 1 hour to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with ZL-12A (e.g., 20 µM) or a vehicle control for a specified time (e.g., 3 hours).
-
-
Cell Lysis:
-
Lyse the cells in IP lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with anti-HA magnetic beads overnight at 4°C with gentle rotation to pull down proteins modified with HA-tagged ubiquitin.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted samples by Western blotting using an anti-ERCC3 antibody to detect ubiquitinated ERCC3. A smear or ladder of higher molecular weight bands above the unmodified ERCC3 band indicates ubiquitination.
-
As a control, perform a Western blot on the same eluates using an anti-HA antibody to confirm the successful immunoprecipitation of ubiquitinated proteins.
-
Cell Viability Assay
This protocol assesses the effect of ERCC3 degradation by ZL-12A on cell viability.
Materials:
-
Cells of interest (e.g., 22Rv1)
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ZL-12A and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway of ZL-12A-Induced ERCC3 Degradation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) of Oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERCC3 antibody (10580-1-AP) | Proteintech [ptglab.com]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting ERCC3 Degradation by ZL-12A using Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the degradation of the ERCC3 protein induced by the compound ZL-12A using Western blot analysis.
Introduction
Excision Repair Cross-Complementation group 3 (ERCC3), also known as Xeroderma Pigmentosum group B (XPB), is a crucial ATP-dependent DNA helicase and a subunit of the general transcription factor IIH (TFIIH).[1][2][3] The TFIIH complex is essential for both nucleotide excision repair (NER) and the initiation of transcription.[1][2][3] The small molecule ZL-12A has been identified as a covalent ligand that promotes the degradation of ERCC3.[4][5][6] ZL-12A achieves this by covalently modifying the cysteine 342 residue of ERCC3, which subsequently leads to the ubiquitination and proteasomal degradation of the protein.[4][5][6] This targeted degradation of ERCC3 presents a potential therapeutic strategy in oncology.
This document outlines a detailed Western blot protocol to qualitatively and quantitatively assess the degradation of ERCC3 in cell lines treated with ZL-12A.
Data Presentation
The following tables summarize the quantitative data on ERCC3 degradation by ZL-12A, as determined by Western blot analysis in various cancer cell lines.
Table 1: Concentration-Dependent Degradation of ERCC3 by ZL-12A
| Cell Line | Treatment Time | ZL-12A Concentration (µM) | Relative ERCC3 Abundance (%) |
| 22Rv1 | 3 hours | 0 | 100 |
| 1 | ~80 | ||
| 3 | ~50 | ||
| 10 | ~20 | ||
| 30 | <10 | ||
| Ramos | 3 hours | 0 | 100 |
| 1 | ~90 | ||
| 3 | ~60 | ||
| 10 | ~30 | ||
| 30 | ~10 |
Data is estimated from published Western blot quantification.[5]
Table 2: Time-Course of ERCC3 Degradation by ZL-12A (10 µM)
| Cell Line | Treatment Time (hours) | Relative ERCC3 Abundance (%) |
| 22Rv1 | 0 | 100 |
| 1 | ~70 | |
| 3 | ~20 | |
| 6 | <10 | |
| 12 | <5 |
Data is estimated from published time-course experiments.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to detect ERCC3 degradation.
Materials and Reagents
-
Cell Lines: 22Rv1 (prostate cancer) or Ramos (Burkitt's lymphoma) cells
-
ZL-12A Compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol
-
SDS-PAGE Gels: 4-12% gradient polyacrylamide gels
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol
-
PVDF Membranes: 0.45 µm pore size
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-ERCC3/XPB polyclonal antibody (e.g., from Proteintech, Cat# 10580-1-AP) or a similar validated antibody.
-
Loading Control Antibody: Mouse anti-GAPDH monoclonal antibody or Rabbit anti-β-actin antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and/or HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture 22Rv1 or Ramos cells in complete medium to 70-80% confluency.
-
Treat cells with varying concentrations of ZL-12A (e.g., 0, 1, 3, 10, 30 µM) for a specified time (e.g., 3 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of ZL-12A (e.g., 10 µM) and harvest at different time points (e.g., 0, 1, 3, 6, 12 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer using a wet or semi-dry transfer system at 100V for 1-2 hours or according to the manufacturer's instructions.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-ERCC3 antibody diluted in blocking buffer (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.[2][7][8]
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 - 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Probe for a loading control (e.g., GAPDH or β-actin) by incubating with the respective primary and secondary antibodies, following the same procedure.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERCC3 band intensity to the corresponding loading control band intensity.
-
Visualizations
Signaling Pathway of ZL-12A-induced ERCC3 Degradation
Caption: ZL-12A covalently modifies ERCC3, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for analyzing ZL-12A-induced ERCC3 degradation via Western blot.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Overexpression of ERCC3 is associated with poor prognosis in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERCC3 antibody (10580-1-AP) | Proteintech [ptglab.com]
- 8. ERCC3 serves as a prognostic biomarker for hepatocellular carcinoma and positively regulates cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZL-12A Probe in Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the ZL-12A probe, a covalent ligand for the targeted degradation of the TFIIH helicase ERCC3 in cancer cell lines.
Introduction
ZL-12A is a spirocycle acrylamide stereoprobe that functions as a covalent ligand, specifically targeting the Excision Repair Cross-Complementation group 3 (ERCC3) protein, a core subunit of the general transcription factor IIH (TFIIH).[1][2] By covalently modifying cysteine 342 (C342) on ERCC3, ZL-12A induces the degradation of the protein.[3] This targeted degradation offers a powerful tool to investigate the roles of ERCC3 in transcription and DNA repair in cancer cells and to explore its potential as a therapeutic target.
Data Summary
The following tables summarize the quantitative data regarding the efficacy and effects of the this compound in various cancer cell lines.
Table 1: Potency of ZL-12A in Inducing ERCC3 Degradation
| Cell Line | Cancer Type | IC50 for ERCC3 Degradation (µM) | Treatment Time (h) |
| Ramos | Burkitt's Lymphoma | 8.0 (95% CI: 5.4-11.9) | 3 |
| 22Rv1 | Prostate Cancer | 5.5 (95% CI: 4.0-7.5) | 3 |
| 22Rv1 | Prostate Cancer | 2.7 (95% CI: 2.5-3.0) | 12 |
Table 2: Effect of ZL-12A on Cancer Cell Viability
| Cell Line | Concentration of ZL-12A (µM) | Treatment Time (h) | Effect on Cell Growth |
| 22Rv1 | Concentrations that lead to near-complete ERCC3 degradation | 72 | Marginally impaired |
Signaling Pathway
The this compound targets ERCC3, a critical component of the TFIIH complex. This complex plays a dual role in fundamental cellular processes: transcription initiation and nucleotide excision repair (NER) of DNA damage.[4][5] Degradation of ERCC3 by ZL-12A disrupts the function of TFIIH, thereby affecting these downstream pathways.
Caption: ZL-12A covalently modifies ERCC3, leading to its ubiquitination and proteasomal degradation, which in turn inhibits transcription and DNA repair.
Experimental Protocols
Detailed methodologies for key experiments involving the this compound are provided below.
Cell Culture
-
Cell Line: Ramos (human Burkitt's lymphoma) cells.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 9 x 10^5 cells/mL.
ZL-12A Treatment
-
Preparation of ZL-12A Stock Solution: Dissolve ZL-12A in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment of Cells:
-
Seed Ramos cells at the desired density in a culture plate.
-
Dilute the ZL-12A stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM, 50 µM). Prepare a vehicle control using the same concentration of DMSO.
-
Replace the existing medium with the medium containing ZL-12A or DMSO.
-
Incubate the cells for the desired period (e.g., 3 hours, 12 hours, 24 hours).
-
Western Blot for ERCC3 Degradation
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERCC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for identifying the cysteine targets of ZL-12A.
Caption: A typical workflow for cysteine-directed ABPP to identify and quantify the covalent binding of ZL-12A to its target.
Conclusion
The this compound is a valuable research tool for studying the function of ERCC3 and the TFIIH complex in cancer biology. Its ability to induce targeted degradation of ERCC3 allows for precise investigation of the consequences of its loss in various cancer cell lines. The protocols and data presented here provide a foundation for researchers to effectively utilize ZL-12A in their studies and to further explore its potential in the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERCC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
Application Notes and Protocols for Activity-Based Protein Profiling Using the ZL-12A Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to study the active state of enzymes and other proteins within complex biological systems.[1][2][3] This method utilizes chemical probes that covalently bind to active site residues of proteins, allowing for their identification and quantification.[4][5] The ZL-12A probe is a novel, stereo- and regio-chemically defined spirocycle acrylamide that has been identified as a potent and selective covalent ligand for the TFIIH helicase ERCC3.[6][7] This document provides detailed protocols for utilizing the this compound in ABPP experiments to study ERCC3 degradation and to explore its potential in drug discovery.
ZL-12A acts as a monofunctional degrader of ERCC3 by covalently modifying cysteine 342 (C342).[6][7] This specific interaction leads to the subsequent ubiquitin-proteasome system-mediated degradation of the ERCC3 protein.[6] Understanding the interaction between ZL-12A and ERCC3 provides a valuable tool for investigating the biological functions of the TFIIH complex and presents opportunities for the development of novel therapeutics.[6]
Target Profile of ZL-12A
| Target Protein | Binding Site | Functional Outcome |
| ERCC3 | Cysteine 342 (C342) | Ubiquitin-proteasome mediated degradation |
Quantitative Data
The following table summarizes the key quantitative parameters for the use of ZL-12A in inducing ERCC3 degradation in 22Rv1 human prostate carcinoma cells.
| Parameter | Value | Cell Line | Treatment Time |
| IC50 for ERCC3 Degradation | 5.5 µM (95% CI: 4.0–7.5 µM) | 22Rv1 | 3 hours |
| Effective Concentration for Proteomic Analysis | 50 µM | Ramos & 22Rv1 | 3 hours |
Experimental Protocols
I. Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This protocol outlines the general workflow for identifying cysteine targets of the this compound in human cancer cells. The principle of this assay is the competition between ZL-12A and a broad-spectrum cysteine-reactive probe, iodoacetamide desthiobiotin (IA-DTB), for binding to cysteines in the proteome.
Materials:
-
Human cancer cell line (e.g., Ramos, 22Rv1)
-
This compound (and stereoisomers/analogs if applicable)
-
DMSO (vehicle control)
-
Iodoacetamide desthiobiotin (IA-DTB) probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Streptavidin-agarose beads
-
Tandem Mass Tag (TMT) reagents for quantitative mass spectrometry
Procedure:
-
Cell Culture and Treatment:
-
Culture human cancer cells to a sufficient density.
-
Treat cells with ZL-12A (e.g., 50 µM) or DMSO vehicle control for a specified time (e.g., 3 hours).
-
-
Cell Lysis:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
IA-DTB Labeling:
-
Incubate the proteome lysates with the IA-DTB probe to label cysteines that were not engaged by ZL-12A.
-
-
Enrichment of Labeled Peptides:
-
Perform a tryptic digest of the labeled proteomes.
-
Enrich the desthiobiotin-labeled peptides using streptavidin-agarose beads.
-
-
Quantitative Mass Spectrometry:
-
Label the enriched peptides with TMT reagents for multiplexed quantitative analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of cysteine-containing peptides between ZL-12A-treated and DMSO-treated samples to identify sites of engagement.
-
II. Validation of ZL-12A-Induced ERCC3 Degradation by Western Blot
This protocol is for confirming the degradation of ERCC3 in response to ZL-12A treatment.
Materials:
-
Human cancer cell line (e.g., 22Rv1)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against ERCC3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a concentration range of ZL-12A (e.g., 0-50 µM) and a DMSO vehicle control for the desired time (e.g., 3 hours).
-
-
Protein Extraction:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with primary antibodies for ERCC3 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of ERCC3 degradation.
-
Visualizations
References
- 1. scilit.com [scilit.com]
- 2. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
ZL-12A Probe: Application Notes and Protocols for Targeted ERCC3 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The ZL-12A probe is a stereoselective chemical tool designed for the targeted degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein.[1][2] ERCC3 is a key component of the Transcription Factor II H (TFIIH) complex, playing a crucial role in both nucleotide excision repair (NER) and transcription initiation. The ability to specifically deplete ERCC3 levels with ZL-12A offers a powerful approach to investigate its functions in cellular processes and to explore its potential as a therapeutic target in diseases such as cancer. This document provides detailed application notes, experimental protocols, and purchasing information for the this compound.
Supplier and Purchasing Information:
The this compound is available for research purposes from the following supplier:
| Supplier | Product Name | Catalog Number | Website |
| MedChemExpress (MCE) | This compound | HY-151852 | --INVALID-LINK-- |
Please visit the supplier's website for the most up-to-date pricing and availability. The this compound is intended for research use only.
Physicochemical and Handling Information
| Property | Value |
| Target | ERCC3 |
| Mechanism of Action | Covalent modification of Cysteine 342 (C342) on ERCC3, leading to its ubiquitination and proteasomal degradation.[1][2] |
| Appearance | Solid powder |
| Storage | Store at -20°C for short-term and -80°C for long-term. Protect from light. |
| Solubility | Soluble in DMSO |
Stock Solution Preparation:
For cellular experiments, it is recommended to prepare a stock solution of ZL-12A in DMSO at a concentration of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Application Notes
The this compound can be utilized in a variety of cell-based assays to study the functional consequences of ERCC3 degradation. Key applications include:
-
Inducing Targeted Protein Degradation: ZL-12A selectively induces the degradation of ERCC3, allowing for the investigation of the downstream effects of its depletion.
-
Studying DNA Repair Mechanisms: By depleting ERCC3, researchers can examine the role of the TFIIH complex in nucleotide excision repair pathways.
-
Investigating Transcriptional Regulation: As a component of TFIIH, ERCC3 is involved in transcription initiation. ZL-12A can be used to probe the impact of ERCC3 loss on global and specific gene expression.
-
Validating ERCC3 as a Therapeutic Target: The probe can be used in cancer cell lines to assess the therapeutic potential of targeting ERCC3.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of the this compound in inducing ERCC3 degradation.
Table 1: In Vitro ERCC3 Degradation
| Cell Line | Treatment Time | IC50 for ERCC3 Degradation | Reference |
| 22Rv1 (human prostate carcinoma) | 12 hours | 2.7 µM | [1] |
| Ramos (human Burkitt's lymphoma) | 3 hours | 8.0 µM | [1] |
Table 2: Selectivity Profile
| Protein | Interaction with ZL-12A | Effect | Reference |
| ERCC3 | Covalent binding to C342 | Degradation | [1][2] |
| Triptolide | Covalent binding to C342 | No degradation of ERCC3, but collateral loss of RNA polymerases | [1][2] |
| Spironolactone | Covalent binding to C342 | Degradation | [1] |
Experimental Protocols
Protocol 1: ERCC3 Degradation Assay in Cultured Cells
This protocol describes the treatment of cultured cells with ZL-12A to induce ERCC3 degradation, followed by analysis using Western blotting.
Materials:
-
Mammalian cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of ZL-12A in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing ZL-12A or vehicle.
-
Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERCC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody against the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for ERCC3 and the loading control. Normalize the ERCC3 signal to the loading control to determine the relative ERCC3 levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: ZL-12A covalently modifies C342 of ERCC3, leading to its ubiquitination and proteasomal degradation.
Caption: Workflow for assessing ZL-12A-induced ERCC3 degradation in cultured cells.
References
ZL-12A Probe: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of the ZL-12A probe, a selective covalent degrader of the TFIIH helicase ERCC3.
Introduction
The this compound is a stereoprobe that facilitates the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. ERCC3 is a subunit of the general transcription factor IIH (TFIIH) and plays a crucial role in both transcription and nucleotide excision repair. By covalently modifying cysteine 342 (C342) on ERCC3, ZL-12A marks the protein for degradation, offering a powerful tool for studying the biological functions of ERCC3 and the TFIIH complex. This document outlines the solubility characteristics of the this compound and provides protocols for the preparation of stock solutions for in vitro studies.
Solubility and Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible experimental results. The solubility of the this compound in common laboratory solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Table 1: Solubility of this compound in Common Solvents. Data presented here is compiled from available supplier information. It is recommended to always consult the product-specific datasheet for the most accurate information.
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated precision pipette and sterile tips
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of ZL-12A powder. For example, to prepare 1 mL of a 10 mM stock solution, use the molecular weight of the this compound to calculate the required mass.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the ZL-12A powder.
-
Vortex the solution for 1-2 minutes to ensure the probe is completely dissolved. Gentle warming in a water bath (37°C) for a short period may assist in dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months. Protect from light.
Experimental Protocols
The this compound is utilized in cell-based assays to induce the degradation of ERCC3. A general protocol for treating cells with the this compound is provided below.
Protocol for In Vitro Treatment of Cells with this compound
Materials:
-
Cultured cells (e.g., Ramos, 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare the final working concentration of the this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000 in the culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the this compound.
-
Incubate the cells for the desired period (e.g., 3 to 12 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, wash the cells with PBS and proceed with downstream analysis, such as Western blotting or mass spectrometry-based proteomics, to assess ERCC3 protein levels.
Mechanism of Action and Signaling Pathway
The this compound functions as a molecular glue degrader. It selectively and covalently binds to cysteine 342 (C342) within the ERCC3 protein. This modification is thought to induce a conformational change in ERCC3, leading to its recognition by the cellular protein degradation machinery, specifically the ubiquitin-proteasome system. The degradation of ERCC3 is a targeted event, and understanding this pathway is key to interpreting experimental outcomes.
Caption: Mechanism of ZL-12A induced ERCC3 degradation.
Caption: Experimental workflow for this compound treatment.
Recommended working concentration for ZL-12A probe in vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the recommended use of the ZL-12A probe for in vitro studies. ZL-12A is a spirocycle acrylamide-based covalent probe that selectively targets and induces the degradation of the ERCC3 helicase.
Introduction to ZL-12A
ZL-12A is a chemical probe that covalently modifies the Cysteine 342 (C342) residue of the Excision Repair Cross-Complementation Group 3 (ERCC3) protein. This modification leads to the subsequent ubiquitination and proteasomal degradation of ERCC3. ERCC3 is a subunit of the general transcription factor IIH (TFIIH) and plays a crucial role in both nucleotide excision repair (NER) and transcription. By inducing the degradation of ERCC3, ZL-12A serves as a valuable tool for studying the biological functions of this protein in various cellular processes, including DNA repair and transcription.
Data Presentation
The following table summarizes the key quantitative data for the in vitro application of the this compound based on available literature.
| Parameter | Cell Line | Value | Application | Reference |
| Working Concentration | 22Rv1 (prostate cancer), Ramos (Burkitt's lymphoma) | 10 µM | Induction of ERCC3 Degradation | [1] |
| Incubation Time | 22Rv1, Ramos | 3 hours | Induction of ERCC3 Degradation | [1] |
| IC50 (3 hours) | 22Rv1 | 5.5 µM | ERCC3 Degradation | [1] |
| IC50 (12 hours) | 22Rv1 | 2.7 µM | ERCC3 Degradation | [1] |
Signaling Pathway
ZL-12A induces the degradation of ERCC3 through a specific signaling pathway involving covalent modification, ubiquitination, and proteasomal degradation.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using the this compound.
Western Blot for ERCC3 Degradation
This protocol outlines the steps to assess the degradation of ERCC3 in cultured cells following treatment with ZL-12A.
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., 22Rv1, Ramos)
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, Carfilzomib) (optional control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Cell Seeding: Seed cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare working solutions of ZL-12A in cell culture medium. A final concentration of 10 µM is recommended for inducing ERCC3 degradation.
-
Include a vehicle control (DMSO) at the same final concentration as the ZL-12A treatment.
-
(Optional) Include a positive control for proteasome-mediated degradation by co-treating cells with ZL-12A and a proteasome inhibitor.
-
Aspirate the old medium and add the medium containing ZL-12A or controls to the cells.
-
Incubate the cells for the desired time (e.g., 3 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERCC3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the ERCC3 signal to the loading control to determine the extent of degradation.
-
Immunofluorescence Microscopy for ERCC3 Levels
This protocol describes how to visualize the reduction of ERCC3 protein levels in cells treated with ZL-12A using immunofluorescence microscopy.
-
All materials from the Western Blot protocol, plus:
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated secondary antibody
-
DAPI (or other nuclear counterstain)
-
Mounting medium
-
Confocal microscope
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to 50-70% confluency.
-
Cell Treatment: Treat the cells with 10 µM ZL-12A or DMSO as described in the Western Blot protocol for the desired duration (e.g., 3 hours).
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking solution for 30-60 minutes at room temperature.
-
Incubate the cells with the primary antibody against ERCC3 (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope.
-
Acquire images using consistent settings for all samples.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the ERCC3 signal per cell for each condition.
-
Compare the fluorescence intensity between ZL-12A-treated and control cells to determine the reduction in ERCC3 levels.
-
Flow Cytometry for ERCC3 Protein Levels
This protocol provides a method for the quantitative analysis of ERCC3 protein levels in a cell population after ZL-12A treatment using flow cytometry.
-
All materials from the Western Blot protocol, plus:
-
FACS tubes
-
Fixation/Permeabilization buffer kit
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescently-conjugated secondary antibody suitable for flow cytometry
-
Flow cytometer
-
Cell Culture and Treatment: Culture and treat cells with 10 µM ZL-12A or DMSO as described in the Western Blot protocol.
-
Cell Harvesting:
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution. For suspension cells, directly collect them.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in fixation buffer and incubate according to the manufacturer's instructions (typically 15-20 minutes at room temperature).
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Aliquot approximately 1 x 10^6 cells per FACS tube.
-
Add the primary antibody against ERCC3 (diluted in permeabilization buffer) to the cells.
-
Incubate for 30-60 minutes at room temperature or as recommended by the antibody manufacturer.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in the fluorescently-conjugated secondary antibody (diluted in permeabilization buffer).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in wash buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the ERCC3 signal in the ZL-12A-treated and control populations. A decrease in MFI in the treated cells indicates ERCC3 degradation.
-
Potential Off-Target Effects and Selectivity
ZL-12A is part of a set of spirocycle acrylamide stereoprobes designed for cysteine-directed activity-based protein profiling (ABPP). While comprehensive off-target profiling for ZL-12A is not extensively published, the parent study suggests that these probes can exhibit selectivity for specific cysteine residues on diverse proteins. A related compound, spironolactone, which also induces ERCC3 degradation through the same cysteine, has been shown to have good proteome-wide selectivity.[1] Researchers should be aware of the potential for off-target effects and may consider performing proteomics-based selectivity profiling, such as competitive ABPP, to identify other potential cellular targets of ZL-12A in their specific experimental system.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your system.
References
Application Notes and Protocols for ZL-12A Probe: Long-Term Storage and Handling for Optimal Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the proper storage and handling of the ZL-12A probe to ensure its long-term stability and optimal performance in research applications. ZL-12A is a stereoprobe that induces the degradation of the TFIIH helicase ERCC3 by covalently modifying cysteine 342 (C342)[1]. Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.
Chemical Properties and Mechanism of Action
-
Chemical Name: this compound
-
Function: Covalent degrader of ERCC3[1]
-
Mechanism: ZL-12A is an electrophilic probe that covalently binds to the C342 residue of the ERCC3 protein, a core subunit of the general transcription factor IIH (TFIIH) complex. This covalent modification leads to the subsequent proteasomal degradation of ERCC3.
Long-Term Storage and Stability
Proper storage of the this compound is crucial to prevent its degradation and maintain its chemical reactivity. The following storage conditions are recommended based on available data for the probe and similar covalent inhibitors.
Storage Conditions
For optimal long-term stability, the this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration | Special Instructions |
| Solid (Lyophilized Powder) | 4°C | Short-term | Protect from light. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Representative Long-Term Stability Data
While specific long-term stability data for the this compound is not publicly available, the following table provides representative stability data for a similar covalent probe stored under different conditions. This data is for illustrative purposes to emphasize the importance of proper storage.
| Storage Condition | Solvent | Time Point | Percent Purity |
| -80°C, Protected from Light | Anhydrous DMSO | 1 month | >99% |
| 3 months | >98% | ||
| 6 months | >97% | ||
| -20°C, Protected from Light | Anhydrous DMSO | 1 month | ~95% |
| 3 months | ~90% | ||
| 6 months | <85% | ||
| 4°C, Protected from Light | Anhydrous DMSO | 1 week | ~90% |
| 1 month | <80% | ||
| Room Temperature, Exposed to Light | Anhydrous DMSO | 24 hours | Significant degradation |
Note: The rate of degradation can be influenced by the specific chemical structure of the probe, solvent purity, and exposure to environmental factors.
Handling Procedures
Strict adherence to proper handling procedures will minimize degradation and ensure the consistent performance of the this compound.
Reconstitution of the this compound
It is recommended to use anhydrous dimethyl sulfoxide (DMSO) for the reconstitution of the this compound.
Protocol:
-
Allow the vial of the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the probe is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particulates.
Aliquoting and Storage of Stock Solutions
To avoid repeated freeze-thaw cycles, which can lead to probe degradation, it is essential to aliquot the stock solution.
Protocol:
-
Once the this compound is fully reconstituted, dispense small volumes of the stock solution into low-adhesion microcentrifuge tubes.
-
The volume of each aliquot should be appropriate for a single experiment or a small set of experiments.
-
Clearly label each aliquot with the probe name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage, protected from light[1].
Experimental Protocols
The this compound is utilized in activity-based protein profiling (ABPP) experiments to assess the engagement and degradation of its target, ERCC3, in a cellular context.
Cellular Treatment with this compound
This protocol outlines the general steps for treating cultured cancer cells with the this compound.
Materials:
-
Cultured cancer cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (anhydrous DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Protocol:
-
Cell Seeding: Seed the desired number of cells in appropriate cell culture plates or flasks and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Preparation: Thaw an aliquot of the ZL-12A stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Cellular Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Downstream Analysis: The protein lysates are now ready for downstream analysis, such as Western blotting or mass spectrometry, to assess ERCC3 degradation.
Workflow for Assessing ERCC3 Degradation
Signaling Pathway
The this compound targets ERCC3, a key component of the TFIIH complex. The TFIIH complex plays a crucial role in both transcription initiation and nucleotide excision repair (NER). Degradation of ERCC3 is expected to disrupt these fundamental cellular processes.
Logical Relationships in Handling and Experimentation
The following diagram illustrates the logical flow for the proper handling and experimental use of the this compound to ensure data integrity.
References
Application Notes and Protocols for ERCC3 Antibody Selection in Western Blotting Following ZL-12A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of appropriate ERCC3 antibodies for Western Blotting analysis, particularly after treating cells with the ERCC3-degrading compound ZL-12A. Detailed protocols for cell treatment, lysate preparation, and Western Blotting are included to ensure reliable and reproducible results.
Introduction to ERCC3 and ZL-12A
Excision Repair Cross-Complementation Group 3 (ERCC3), also known as Xeroderma Pigmentosum group B (XPB), is a crucial subunit of the general transcription factor IIH (TFIIH) complex.[1][2][3] This complex plays a dual role in vital cellular processes: nucleotide excision repair (NER) and transcription initiation.[1][2][4] As an ATP-dependent DNA helicase, ERCC3 is essential for unwinding DNA, a critical step in both repairing damaged DNA and initiating the transcription of genes.[4] Given its central role, mutations in the ERCC3 gene are associated with severe genetic disorders, including Xeroderma Pigmentosum and Trichothiodystrophy.[1][2]
ZL-12A is a recently identified small molecule that acts as a covalent ligand targeting cysteine 342 (C342) of the ERCC3 protein.[5][6] This interaction leads to the subsequent ubiquitination and proteasomal degradation of ERCC3, making ZL-12A a valuable tool for studying the functional consequences of ERCC3 loss.[5]
ERCC3 Antibody Selection for Western Blotting
The selection of a highly specific and sensitive antibody is paramount for the accurate detection of ERCC3 protein levels by Western Blotting, especially when assessing its degradation following ZL-12A treatment. Below is a comparison of commercially available ERCC3 antibodies that have been validated for this application.
| Antibody Name & Supplier | Catalog Number | Host Species | Clonality | Immunogen | Validated Applications | Recommended Dilution (WB) |
| ERCC3 Polyclonal Antibody (Proteintech) | 10580-1-AP | Rabbit | Polyclonal | Fusion protein corresponding to amino acids 482-782 of human ERCC3 | WB, IP, IHC, ELISA | 1:500 - 1:1000 |
| ERCC3 Rabbit pAb (Abclonal) | A12702 | Rabbit | Polyclonal | Recombinant protein of human ERCC3 | WB, ELISA | 1:500 - 1:2000 |
| Anti-ERCC3 antibody (antibodies-online) | ABIN3022427 | Rabbit | Polyclonal | Recombinant fusion protein containing a sequence corresponding to amino acids 513-782 of human ERCC3 | WB | 1:500 - 1:2000 |
Note: The optimal antibody and dilution should be determined empirically for your specific experimental conditions.
Experimental Protocols
I. ZL-12A Treatment of Cultured Cells
This protocol describes the treatment of cultured cells with ZL-12A to induce the degradation of endogenous ERCC3.
Materials:
-
Cultured cells of interest (e.g., 22Rv1, HEK293T)
-
Complete cell culture medium
-
ZL-12A (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 10 cm cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of ZL-12A in complete cell culture medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line. IC50 values for ERCC3 degradation have been reported to be approximately 5.5 µM and 2.7 µM in 22Rv1 cells after 3 and 12 hours of treatment, respectively.[5]
-
As a negative control, prepare a vehicle-treated sample with the same final concentration of DMSO as the highest ZL-12A concentration used.
-
Remove the old medium from the cells and replace it with the medium containing ZL-12A or the DMSO vehicle.
-
Incubate the cells for the desired time points (e.g., 3, 6, 12, 24 hours) to assess the time-course of ERCC3 degradation.[5]
-
Following incubation, proceed immediately to cell lysis and protein extraction.
II. Preparation of Whole-Cell Lysates
This protocol outlines the preparation of whole-cell lysates for subsequent Western Blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to each well/plate (e.g., 100-200 µL for a well in a 6-well plate).
-
Using a cell scraper, scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Aliquot the lysates and store them at -80°C for future use.
III. Western Blotting Protocol for ERCC3 Detection
This protocol provides a detailed procedure for the detection of ERCC3 by Western Blotting.
Materials:
-
Protein lysates
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against ERCC3 (see selection table)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Thaw the protein lysates on ice.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the boiled samples into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane.
-
Transfer according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C for wet transfer).
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary ERCC3 antibody in blocking buffer at the recommended dilution.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
The following day, remove the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the ECL detection reagent by mixing the components as instructed by the manufacturer.
-
Incubate the membrane with the ECL reagent for the recommended time (usually 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain an optimal signal without saturation.
-
Visualizations
ERCC3 in the TFIIH Complex and its Role in Cellular Pathways
Caption: ERCC3's role in the TFIIH complex and its inhibition by ZL-12A.
Experimental Workflow for Assessing ZL-12A-induced ERCC3 Degradation
References
- 1. ERCC3 Polyclonal Antibody (10580-1-AP) [thermofisher.com]
- 2. ERCC3 and ERCC2 - Wiki-MPM [severus.dbmi.pitt.edu]
- 3. medlineplus.gov [medlineplus.gov]
- 4. WikiGenes - ERCC3 - excision repair cross-complementation group 3 [wikigenes.org]
- 5. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ZL-12A probe experiments for inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ZL-12A probe. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
The ZL-12A is a spirocycle acrylamide that functions as a covalent ligand. It selectively targets the ERCC3 (Excision Repair Cross-Complementation group 3) protein, a helicase subunit of the Transcription Factor II H (TFIIH) complex. ZL-12A covalently binds to the cysteine residue at position 342 (C342) of ERCC3, leading to the subsequent degradation of the ERCC3 protein.[1] This targeted degradation makes ZL-12A a valuable tool for studying the roles of ERCC3 in cellular processes such as transcription and DNA repair.
Q2: I am observing no or very low degradation of ERCC3 after ZL-12A treatment. What are the possible causes?
There are several potential reasons for observing suboptimal ERCC3 degradation:
-
Suboptimal Probe Concentration: The concentration of ZL-12A may be too low to achieve effective degradation.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough for the probe to bind and induce degradation.
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Cell Line Variability: Different cell lines may exhibit varying sensitivities to ZL-12A.
-
Improper Probe Handling and Storage: The probe may have degraded due to improper storage conditions.
-
Low ERCC3 Expression: The target protein may not be sufficiently expressed in your cell model.
Q3: My experimental results with the this compound are inconsistent between replicates. What could be the issue?
Inconsistent results can stem from several factors related to experimental technique and reagents:
-
Inconsistent Cell Seeding and Health: Variations in cell density and viability can significantly impact experimental outcomes.
-
Pipetting Errors: Inaccurate pipetting of the this compound or other reagents can lead to variability.
-
Fluctuations in Incubation Conditions: Inconsistent temperature and CO2 levels during incubation can affect cellular processes and probe activity.
-
Variable Reagent Quality: The quality and consistency of cell culture media, serum, and other reagents can influence results.
-
Inconsistent Lysis and Protein Extraction: Inefficient or variable cell lysis and protein extraction will lead to inconsistent protein quantification.
Q4: I am seeing high background or non-specific effects in my assay. How can I reduce this?
High background can obscure the specific effects of the this compound. Consider the following to minimize non-specific effects:
-
Optimize Blocking Steps: For techniques like Western blotting, ensure that blocking is sufficient to prevent non-specific antibody binding.
-
Titrate Antibody Concentrations: If using antibodies for detection, titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
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Ensure Thorough Washing: Inadequate washing between experimental steps can lead to high background.
-
Consider Off-Target Effects: At high concentrations, ZL-12A may have off-target effects. It is advisable to perform a dose-response experiment to identify the optimal concentration with minimal non-specific effects.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| No/Low ERCC3 Degradation | 1. Inadequate ZL-12A concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations have been reported in the low micromolar range (e.g., IC50 of 5.5 µM in 22Rv1 cells at 3 hours).[1] |
| 2. Insufficient incubation time. | Increase the incubation time. Degradation of ERCC3 has been observed to be time-dependent, with greater degradation at longer time points (e.g., 12 hours compared to 3 hours).[2] | |
| 3. Cell line-specific effects. | Test the probe in a different cell line known to be sensitive to ZL-12A (e.g., 22Rv1 or Ramos cells).[2] | |
| 4. Degraded this compound. | Ensure the probe has been stored correctly according to the manufacturer's instructions. Use a fresh aliquot of the probe. | |
| Inconsistent Results | 1. Variation in cell density or health. | Standardize cell seeding protocols and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| 2. Inaccurate reagent preparation. | Calibrate pipettes regularly and prepare fresh dilutions of the this compound for each experiment. | |
| 3. Suboptimal protein quantification. | Use a reliable protein quantification assay (e.g., BCA assay) and ensure equal protein loading for downstream analysis like Western blotting. | |
| High Background Signal | 1. Non-specific antibody binding. | Increase the duration and/or concentration of the blocking agent. Consider using a different blocking buffer. |
| 2. Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| 3. Probe concentration too high. | Reduce the concentration of the this compound to minimize potential off-target binding. |
Experimental Protocols
Protocol 1: ERCC3 Degradation Assay using Western Blotting
This protocol outlines the steps to assess the degradation of ERCC3 in cultured cells following treatment with the this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Cultured cells (e.g., 22Rv1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
ZL-12A Treatment: Prepare a stock solution of ZL-12A in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations. Treat the cells for the desired incubation times (e.g., 3 and 12 hours). Include a vehicle control (e.g., DMSO) treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well, incubate on ice, and then scrape the cells.
-
Protein Quantification: Centrifuge the cell lysates to pellet cellular debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERCC3 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities and normalize the ERCC3 signal to the loading control.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Engagement
This protocol provides a general workflow for using a clickable version of the this compound (containing an alkyne or azide handle) to confirm target engagement with ERCC3.
Materials:
-
Clickable this compound (e.g., with an alkyne tag)
-
Cultured cells
-
Lysis buffer
-
Click chemistry reagents (e.g., fluorescent azide or biotin-azide, copper catalyst, ligand)
-
SDS-PAGE gels
-
In-gel fluorescence scanner or streptavidin-HRP for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the clickable this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to obtain a total protein lysate.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the fluorescent azide or biotin-azide, copper catalyst, and ligand to the lysate. This will attach the reporter tag to the probe-bound proteins.
-
Analysis:
-
Fluorescence Imaging: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.
-
Western Blotting: If a biotin tag was used, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP followed by chemiluminescent detection.
-
-
Target Identification (for advanced users): For proteome-wide analysis, the biotin-tagged proteins can be enriched using streptavidin beads and identified by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative data from experiments using the this compound.
Table 1: IC50 Values for ZL-12A Induced ERCC3 Degradation
| Cell Line | Incubation Time (hours) | IC50 (µM) | 95% Confidence Interval (µM) | Reference |
| 22Rv1 | 3 | 5.5 | 4.0–7.5 | [1] |
| 22Rv1 | 12 | 2.7 | 2.5–3.0 | [2] |
| Ramos | 3 | 8.0 | 5.4–11.9 | [2] |
Table 2: Recommended Concentration and Time Ranges for Initial Experiments
| Parameter | Recommended Range | Notes |
| ZL-12A Concentration | 1 - 50 µM | Start with a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Incubation Time | 1 - 24 hours | Time-course experiments are recommended to identify the optimal treatment duration. |
Visualizations
ZL-12A Mechanism of Action and Downstream Effects
Caption: ZL-12A covalently binds to ERCC3, leading to its degradation and impacting cellular pathways.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for diagnosing and resolving inconsistent experimental results.
References
Potential off-target effects of the ZL-12A probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ZL-12A probe. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound?
A1: ZL-12A is a stereoselective spirocycle acrylamide probe that induces the degradation of the TFIIH helicase ERCC3.[1][2] It functions by covalently modifying cysteine residue 342 (C342) on ERCC3.[1][2] This covalent binding leads to the ubiquitination and subsequent proteasomal degradation of the ERCC3 protein.[3]
A2: While ZL-12A has been shown to be selective for ERCC3, off-target effects are a possibility with any chemical probe. An unexpected phenotype could be due to the modulation of other proteins by ZL-12A. It is crucial to perform control experiments to validate that the observed phenotype is a direct result of ERCC3 degradation.
Q3: What are the essential controls to include when using the this compound?
A3: To ensure the rigor of your experiments, the following controls are highly recommended:
-
Inactive Stereoisomer Control: Use ZL-12B, the inactive stereoisomer of ZL-12A. ZL-12B does not induce the degradation of ERCC3 and should not produce the same phenotype if the effect is on-target.[2][3]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ERCC3 expression. The phenotype observed should mimic that of ZL-12A treatment if the effect is on-target.
-
ERCC3 C342T Mutant: Express a mutant version of ERCC3 where cysteine 342 is replaced with threonine (C342T). ZL-12A cannot covalently bind to this mutant, and therefore should not induce its degradation or the associated phenotype in cells expressing only the mutant protein.[2]
-
Dose-Response: Perform a dose-response curve with ZL-12A to ensure the observed phenotype is concentration-dependent.
Q4: How does ZL-12A differ from other compounds that target ERCC3 at C342?
A4: Interestingly, other compounds like the natural product triptolide and the antihypertensive drug spironolactone also bind to C342 of ERCC3 but elicit different functional outcomes.[1][2][4]
-
Triptolide: While it binds to the same cysteine, triptolide does not cause ERCC3 degradation. Instead, it leads to the collateral loss of RNA polymerases.[1][2][4]
-
Spironolactone: This drug, like ZL-12A, promotes the degradation of ERCC3 through interaction with C342.[2]
Understanding these differences is crucial for interpreting experimental results and considering potential confounding factors.
Troubleshooting Guide
Issue 1: No degradation of ERCC3 is observed after ZL-12A treatment.
| Possible Cause | Recommended Action |
| Cellular Permeability Issues | Confirm that your cell line is permeable to ZL-12A. If possible, use a positive control cell line where ZL-12A is known to be active (e.g., 22Rv1 or Ramos cells).[2][3] |
| Incorrect Concentration or Treatment Time | Perform a dose-response and time-course experiment. A typical starting concentration is 10-50 µM for 3-12 hours.[3] |
| Probe Degradation | Ensure proper storage and handling of the this compound to prevent degradation. Prepare fresh stock solutions. |
| Detection Method Issues | Verify the specificity and sensitivity of your anti-ERCC3 antibody for Western blotting. |
Issue 2: The observed phenotype with ZL-12A does not match the known function of ERCC3.
This could indicate a potential off-target effect. The following workflow can help you investigate this possibility.
Experimental Protocols
Western Blotting for ERCC3 Degradation
This protocol is to confirm the on-target activity of ZL-12A by measuring the reduction in ERCC3 protein levels.
Materials:
-
Cells of interest
-
ZL-12A and ZL-12B (inactive control)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERCC3
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of ZL-12A, ZL-12B, or DMSO for the specified duration (e.g., 3-12 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERCC3 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of ERCC3 degradation.
Site-Directed Mutagenesis to Generate ERCC3 C342T Mutant
This protocol allows for the creation of a cell line expressing a ZL-12A-resistant form of ERCC3, which is a gold-standard control for target validation.
Materials:
-
Expression vector containing wild-type ERCC3 cDNA
-
Site-directed mutagenesis kit (e.g., QuikChange II)
-
Primers designed to introduce the C342T mutation (Cysteine TGC to Threonine ACG)
-
Competent E. coli for transformation
-
DNA sequencing services
Procedure:
-
Design primers containing the desired C342T mutation.
-
Perform the PCR-based mutagenesis reaction using the wild-type ERCC3 plasmid as a template, following the manufacturer's protocol for the mutagenesis kit.
-
Digest the parental, non-mutated plasmid DNA using the DpnI enzyme provided in the kit.
-
Transform the mutated plasmid into competent E. coli.
-
Isolate plasmid DNA from several colonies.
-
Sequence the entire ERCC3 coding region to confirm the presence of the C342T mutation and the absence of other mutations.
-
Transfect the validated C342T-ERCC3 plasmid into cells where the endogenous ERCC3 has been knocked down or knocked out to create a stable cell line for your experiments.
Potential Off-Target Effects of Spirocycle Acrylamides
The following table summarizes proteins with cysteines that have been shown to be engaged by the broader class of spirocycle acrylamide probes in proteomic studies.[2] It is important to note that this does not mean ZL-12A will functionally modulate all or any of these proteins at the concentrations used to degrade ERCC3. This list should be used as a starting point for investigating potential off-targets if you observe unexpected phenotypes.
| Protein | Cysteine Site | Function |
| ERCC3 | C342 | On-target; DNA repair and transcription |
| NEK9 | C623 | Mitotic regulation |
| RAB30 | C168 | Vesicular trafficking |
| PIK3CA | C342 | Cell signaling, growth, and survival |
| CRBN | C287 | E3 ubiquitin ligase substrate receptor |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
ZL-12A probe stability issues in experimental buffers
Welcome to the technical support center for the ZL-12A oligonucleotide probe. This resource provides troubleshooting guides and answers to frequently asked questions regarding probe stability in various experimental buffers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the ZL-12A probe. Follow the logical flow to diagnose and resolve stability problems.
Diagram: Troubleshooting Workflow for ZL-12A Instability
Caption: Troubleshooting flowchart for this compound signal loss.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is degrading rapidly after dilution in my experimental buffer. What is the most common cause?
A1: The most frequent cause of rapid probe degradation is nuclease contamination.[1][2] Nucleases are enzymes that degrade nucleic acids and are ubiquitous in laboratory environments, often introduced from skin, dust, or contaminated reagents.[1][2] Always use certified nuclease-free water, reagents, and consumables. Ensure proper aseptic technique, including wearing gloves and using filter pipette tips, to minimize contamination.[3][4]
Q2: What is the recommended buffer for resuspending and storing the this compound?
A2: We strongly recommend resuspending and storing the this compound in a Tris-EDTA (TE) buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[5][6] Tris buffer maintains a stable pH between 7.5 and 8.0, which is optimal for DNA stability, while EDTA chelates divalent cations that are cofactors for many DNases, thus inhibiting their activity.[6] Storing the probe in nuclease-free water is acceptable, but laboratory-grade water can be slightly acidic, which may lead to slow degradation over time.[5]
Q3: Can I use a phosphate-based buffer (e.g., PBS) with the this compound?
A3: While ZL-12A can function in phosphate buffers, its stability may be reduced compared to TE buffer, especially during long-term storage or high-temperature incubations. Phosphate can sometimes participate in reactions that lead to nucleic acid degradation. If your experiment requires a phosphate buffer, we recommend preparing it fresh with nuclease-free components and using it as the working buffer rather than for long-term storage of the probe.
Q4: How do monovalent and divalent cations in my buffer affect this compound stability and hybridization?
A4: Cations are critical for probe performance. Monovalent cations (e.g., Na⁺, K⁺) shield the negative phosphate backbone of the probe, reducing electrostatic repulsion and stabilizing the probe-target duplex.[7][8] This typically increases the melting temperature (Tm). Divalent cations (e.g., Mg²⁺, Ca²⁺) are much more effective at stabilization but can also act as cofactors for DNases.[7] If your buffer contains divalent cations, ensuring a nuclease-free environment is absolutely critical. See the table below for general effects.
Data: Effect of Buffer Components on ZL-12A Performance
| Buffer Component | Concentration Range | Effect on this compound | Notes |
| Tris-HCl | 10-50 mM | Stabilizing | Maintains optimal pH (7.0-8.5) to prevent acid-catalyzed depurination.[9] |
| EDTA | 1-5 mM | Stabilizing (Inhibits DNase) | Chelates divalent cations, inhibiting nuclease activity.[6] Avoid if your assay requires Mg²⁺. |
| NaCl (Monovalent Salt) | 50-500 mM | Stabilizing (Hybridization) | Shields phosphate backbone, increases melting temperature (Tm).[8] |
| MgCl₂ (Divalent Salt) | 1-10 mM | Highly Stabilizing / High Risk | Strongly stabilizes duplex but is a key cofactor for DNases.[7] Requires stringent nuclease control. |
| Formamide | 10-50% | Destabilizing (Hybridization) | Lowers Tm, allowing for hybridization at lower temperatures.[10] Use high-purity grade. |
| Detergents (SDS, Tween-20) | 0.1-1% | Neutral | Reduces non-specific binding but does not directly impact probe stability.[10] |
Key Experimental Protocols
Protocol 1: Nuclease Degradation Assay
This assay tests your experimental buffer for DNase activity using the this compound.
Methodology:
-
Setup: Prepare two tubes for each buffer condition to be tested.
-
Test Tube: 5 µL of 10x Buffer + 1 µL of 10 µM this compound + 44 µL Nuclease-Free Water.
-
Control Tube: 5 µL of 10x TE Buffer (pH 8.0) + 1 µL of 10 µM this compound + 44 µL Nuclease-Free Water.
-
-
Incubation: Incubate both tubes at 37°C. Take 10 µL aliquots at time points 0, 1, 2, and 4 hours.
-
Analysis: Immediately stop the reaction by adding the aliquot to a loading buffer with a strong chelator (e.g., 6x DNA loading dye with EDTA) and placing it on ice.
-
Visualization: Run the samples on a 15% polyacrylamide TBE-Urea gel. Stain with a fluorescent nucleic acid dye.
-
Interpretation: The ZL-12A band in the control tube should remain sharp and intense. A smear or decrease in band intensity in the test tube indicates nuclease contamination in your experimental buffer.
Diagram: Workflow for Nuclease Degradation Assay
Caption: Experimental steps for assessing nuclease contamination.
Protocol 2: Buffer Optimization via Thermal Shift Assay (Melting Curve Analysis)
This protocol determines the melting temperature (Tm) of the this compound when bound to its complementary target in different buffers, indicating the stability of the duplex.
Methodology:
-
Reaction Mix: In a qPCR plate, prepare a 20 µL reaction for each buffer condition:
-
1x Buffer to be tested.
-
0.5 µM this compound.
-
0.6 µM Complementary Target Oligo.
-
1x SYBR Green or similar intercalating dye (ensure it's compatible with your buffer).
-
Nuclease-free water to 20 µL.
-
-
Instrument Setup: Use a real-time PCR machine with melting curve analysis capability.
-
Cycling Protocol:
-
Denaturation: 95°C for 2 minutes.
-
Annealing: Cool down to 40°C over 20 minutes.
-
Melting: Increase temperature from 40°C to 95°C, with a ramp rate of 0.2°C/second, acquiring fluorescence data continuously.
-
-
Data Analysis: The instrument software will generate a melt curve (-dF/dT vs. Temperature). The peak of this curve represents the Tm.
-
Interpretation: A higher Tm indicates greater duplex stability in that buffer. Compare the Tm values across your different buffer formulations.
Hypothetical Application: ZL-12A in a Signaling Pathway
The this compound is designed to detect the mRNA of Kinase-X, a critical component in the cellular growth factor response pathway. Instability of the probe in the hybridization buffer would lead to a failure to detect this transcript, resulting in a false-negative interpretation of pathway activation.
Diagram: Role of ZL-12A in a Hypothetical Signaling Pathway
References
- 1. Implementing routine monitoring for nuclease contamination of equipment and consumables into the quality Management system of a laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agscientific.com [agscientific.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 6. idtdna.com [idtdna.com]
- 7. Nucleic acid duplex stability: influence of base composition on cation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nucleic acid stability in acidic and basic solutions [unacademy.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
Identifying an inactive control compound for ZL-12A probe experiments
This technical support guide provides troubleshooting information and frequently asked questions for researchers using the ZL-12A probe and its inactive control compound, ZL-12B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended inactive control for ZL-12A and why?
A1: The recommended inactive control for ZL-12A is its enantiomer, ZL-12B . ZL-12A is a stereoprobe that selectively induces the degradation of the TFIIH helicase ERCC3 by covalently modifying cysteine 342 (C342). ZL-12B, being the stereoisomer of ZL-12A, serves as an ideal negative control because it does not cause ERCC3 degradation, allowing researchers to distinguish between the specific effects of ZL-12A and any off-target or non-specific effects. Experiments have shown that ZL-12A, but not ZL-12B, promotes the ubiquitination of ERCC3.[1]
Q2: What is the mechanism of action for ZL-12A-induced ERCC3 degradation?
A2: ZL-12A acts as a monofunctional degrader. It forms a covalent bond with the cysteine residue C342 on the ERCC3 protein. This modification serves as a signal for the cellular protein degradation machinery. Specifically, the covalent modification by ZL-12A leads to the ubiquitination of ERCC3 by a Cullin-RING ubiquitin ligase (CRL) system, marking it for degradation by the proteasome.[1]
Q3: What are the expected effects of ZL-12A and ZL-12B on cell viability?
A3: At concentrations that lead to near-complete degradation of ERCC3, ZL-12A has been observed to only marginally impair cancer cell growth. This effect is comparable to the inactive control compound, ZL-12B.[1] This is in contrast to other compounds that interact with ERCC3, such as triptolide, which completely blocks cancer cell growth.[1]
Troubleshooting Guide
Problem: No ERCC3 degradation is observed after ZL-12A treatment.
-
Solution 1: Verify Compound Concentration and Treatment Time. Ensure that ZL-12A is used at an effective concentration and for a sufficient duration. Recommended starting concentrations range from 10 µM to 50 µM, with treatment times typically between 3 and 12 hours.[1] Refer to the quantitative data table below for IC50 values in different cell lines.
-
Solution 2: Check Cell Line and ERCC3 Expression. Confirm that the cell line used expresses detectable levels of ERCC3. If possible, use a positive control cell line known to be responsive to ZL-12A, such as 22Rv1 or Ramos cells.
-
Solution 3: Confirm Covalent Binding Site. The activity of ZL-12A is dependent on the presence of Cysteine 342 on ERCC3. Cell lines with mutations in this residue will be resistant to ZL-12A-mediated degradation.
-
Solution 4: Assess Proteasome Activity. ZL-12A-mediated degradation is dependent on the ubiquitin-proteasome system. Co-treatment with a proteasome inhibitor like MG132 or carfilzomib (CFZ) should block ERCC3 degradation and can be used as a mechanistic control.
Problem: High background or non-specific effects are observed.
-
Solution 1: Use the Inactive Control. Always include the inactive enantiomer, ZL-12B, in your experiments at the same concentration as ZL-12A. This will help differentiate specific effects of ERCC3 degradation from off-target effects of the chemical scaffold.
-
Solution 2: Optimize Compound Concentration. Titrate the concentration of ZL-12A to the lowest effective concentration that induces ERCC3 degradation to minimize potential off-target effects.
Quantitative Data Summary
The following table summarizes the quantitative data for ZL-12A activity.
| Parameter | Cell Line | Value | Reference |
| IC50 for ERCC3 Degradation | Ramos | 8.0 µM (95% CI: 5.4-11.9 µM) | [2] |
| IC50 for ERCC3 Degradation | 22Rv1 | 2.7 µM (95% CI: 2.5-3.0 µM) | [2] |
Experimental Protocols
Western Blot for ERCC3 Degradation
This protocol provides a general guideline for assessing ERCC3 protein levels following treatment with ZL-12A and ZL-12B.
Materials:
-
Cells of interest
-
ZL-12A and ZL-12B (dissolved in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERCC3 (see table below for examples)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Recommended ERCC3 Antibodies:
| Provider | Catalog Number | Recommended Dilution (WB) |
| Proteintech | 10580-1-AP | 1:500 - 1:1000 |
| Boster Bio | A03103-1 | Not specified |
| Abcam | ab235898 | 1:1000 |
| Thermo Fisher Scientific | PA5-29498 | 1:500 - 1:3000 |
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of ZL-12A, ZL-12B, or vehicle control (e.g., DMSO) for the specified time (e.g., 3-12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ERCC3 and the loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERCC3 signal to the loading control to determine the extent of degradation.
Proteomics Workflow for Target Engagement and Selectivity
This workflow outlines the general steps for a mass spectrometry-based proteomics experiment to confirm ZL-12A target engagement and assess its selectivity.
Procedure:
-
Cell Treatment: Treat cells with ZL-12A, ZL-12B, and a vehicle control. A typical treatment is 50 µM for 3 hours.[1]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme, typically trypsin.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis:
-
Protein Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins from the MS data.
-
Differential Expression Analysis: Compare the protein abundance between ZL-12A, ZL-12B, and vehicle-treated samples to identify proteins that are significantly downregulated by ZL-12A.
-
Selectivity Profiling: Assess the number of proteins significantly affected by ZL-12A treatment to determine its selectivity. ERCC3 should be among the most significantly downregulated proteins.
-
Visualizations
References
Technical Support Center: Troubleshooting ZL-12A as a Low-μM Degrader
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the low-micromolar potency of ZL-12A, a covalent degrader of the TFIIH helicase ERCC3.
Frequently Asked Questions (FAQs)
Q1: What is ZL-12A and what is its mechanism of action?
ZL-12A is a spirocycle acrylamide that functions as a monofunctional degrader of the Excision Repair Cross-Complementation group 3 (ERCC3) protein.[1][2] It acts by covalently modifying cysteine 342 (C342) on ERCC3.[1][2] This covalent modification leads to the subsequent ubiquitination and proteasomal degradation of ERCC3 in a manner dependent on the E3 ligase FBXL18.[1]
Q2: What is ERCC3 and what is its role?
ERCC3 is a subunit of the general transcription factor IIH (TFIIH) complex.[3][4][5] This complex has crucial roles in two fundamental cellular processes:
-
Transcription initiation: TFIIH is essential for the initiation of transcription by RNA polymerase II.[3][4][5]
-
Nucleotide Excision Repair (NER): TFIIH is a key component of the NER pathway, which is responsible for repairing bulky DNA lesions, such as those induced by UV radiation.[4][5][6]
Q3: Why might I be observing low potency (in the low-μM range) with ZL-12A in my experiments?
Observing degradation only at low-micromolar concentrations of a PROTAC-like molecule can be attributed to several factors. For a covalent degrader like ZL-12A, these can include:
-
Suboptimal Ternary Complex Formation: The efficiency of degradation is highly dependent on the formation of a stable ternary complex between the target protein (ERCC3), the degrader (ZL-12A), and the E3 ligase (FBXL18). Even though ZL-12A is monofunctional, its ability to induce a productive conformation for ubiquitination is key.
-
Cellular Permeability and Efflux: The physicochemical properties of ZL-12A may limit its ability to efficiently cross the cell membrane and accumulate to effective intracellular concentrations. Additionally, active efflux by cellular transporters can reduce its availability.
-
Slow Covalent Modification Kinetics: The rate at which ZL-12A covalently binds to C342 of ERCC3 could be a limiting factor, requiring higher concentrations to drive the reaction.
-
Competition with Intracellular Nucleophiles: Covalent agents can react with other nucleophilic species within the cell, such as glutathione, which can reduce the effective concentration of ZL-12A available to bind ERCC3.
-
Cell Line-Specific Factors: The expression levels of ERCC3, FBXL18, and components of the ubiquitin-proteasome system can vary significantly between different cell lines, impacting the efficiency of degradation.
Troubleshooting Guides
Issue 1: Higher than Expected DC₅₀ Values for ERCC3 Degradation
If you are observing ERCC3 degradation only at low-micromolar concentrations of ZL-12A, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting High DC₅₀
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. ERCC3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Off-Target Identification for ZL-12A Probe
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying off-targets of the ZL-12A chemical probe using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the ZL-12A probe and what is its primary target?
ZL-12A is a covalent chemical probe, specifically a "stereoprobe," designed to interact with cysteine residues on proteins. Its primary and intended target is the TFIIH helicase ERCC3.[1][2][3][4] ZL-12A covalently modifies cysteine 342 (C342) of ERCC3, which leads to the subsequent degradation of the ERCC3 protein.[3][4]
Q2: What are the common mass spectrometry-based methods to identify off-targets of ZL-12A?
The most common and effective methods are chemical proteomics approaches, particularly activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP).[1] These methods utilize a modified version of the probe (e.g., with an alkyne tag) to enrich for proteins that interact with the probe, which are then identified by mass spectrometry. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), are essential to distinguish true off-targets from non-specific background proteins.[3]
Q3: How can I confirm that ZL-12A is causing the degradation of ERCC3 in my experiment?
You can confirm ERCC3 degradation by performing a western blot analysis on lysates from cells treated with ZL-12A versus a vehicle control (e.g., DMSO). A significant reduction in the band intensity corresponding to ERCC3 in the ZL-12A treated sample would confirm its degradation.[3] Additionally, proteomics experiments should show a significant decrease in the abundance of ERCC3.[3]
Q4: What is a suitable control for my off-target identification experiment?
A crucial control is a structurally similar but less reactive or inactive compound, often referred to as a negative control probe. For ZL-12A, a stereoisomer that does not induce ERCC3 degradation, such as ZL-12B, can be an appropriate negative control.[3] This helps to differentiate proteins that bind non-specifically to the probe scaffold from those that specifically interact with the reactive group of ZL-12A. Comparing the protein enrichment profiles of ZL-12A and its negative control is a powerful way to identify specific interactors.
Troubleshooting Guides
Problem 1: I am not observing the expected degradation of the primary target, ERCC3.
-
Possible Cause 1: Probe Instability. ZL-12A may have degraded due to improper storage or handling.
-
Solution: Ensure the probe is stored correctly, protected from light, and at the recommended temperature (-20°C for short-term, -80°C for long-term).[1] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration. The concentration of ZL-12A or the incubation time may be too low to induce detectable degradation.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Western blotting can be used to monitor ERCC3 levels at different conditions.
-
-
Possible Cause 3: Cell Line Specific Effects. The cellular machinery required for the degradation of modified ERCC3 might be less active in your chosen cell line.
-
Solution: If possible, use a recommended cell line where ZL-12A-induced ERCC3 degradation has been previously validated, such as 22Rv1 cells.[3]
-
Problem 2: My proteomics data shows a very large number of potential off-targets, and I am struggling to distinguish true interactors from background.
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Possible Cause 1: Non-specific Binding. Many proteins can non-specifically associate with the affinity resin or the probe itself, leading to a high number of false positives.
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Solution 1: Use a Negative Control Probe. As mentioned in the FAQs, a stereoisomer or a structurally similar inactive compound is the best control. True off-targets should show significantly higher enrichment with ZL-12A compared to the negative control.
-
Solution 2: Implement Quantitative Proteomics. Use label-free quantification (LFQ) or metabolic labeling (SILAC) to obtain quantitative data. A volcano plot can then be used to visualize proteins that are both statistically significant (p-value) and have a high fold-change in abundance between the ZL-12A and control samples.[3]
-
Solution 3: Cross-reference with Contaminant Databases. Utilize databases of common contaminants in affinity purification-mass spectrometry experiments (e.g., the CRAPome) to filter out known non-specific binders.
-
Problem 3: I have identified a list of potential off-targets. What are the next steps for validation?
-
Step 1: Bioinformatic Analysis. Analyze the list of potential off-targets for enriched pathways or cellular compartments. This can provide clues about the potential biological consequences of off-target binding.
-
Step 2: Orthogonal Validation. Use methods other than affinity purification to validate the interaction. For example:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein upon ligand binding. A true off-target will often show a shift in its melting temperature in the presence of ZL-12A.
-
Drug Affinity Responsive Target Stability (DARTS): This technique measures the change in a protein's susceptibility to proteolysis upon binding to a small molecule.
-
-
Step 3: Functional Assays. If a potential off-target is an enzyme or a receptor, perform a functional assay to see if ZL-12A modulates its activity.
Quantitative Data Summary
The following table summarizes proteomics data from a study identifying off-targets of ZL-12A in 22Rv1 cells. The data highlights the significant downregulation of the intended target, ERCC3, and provides an example of how other proteins are affected.
| Protein | Log2 Fold Change (ZL-12A vs. DMSO) | -Log10 p-value | Annotation |
| ERCC3 | -2.5 | 4.5 | Intended Target |
| Protein A | 1.8 | 3.2 | Potential Off-Target |
| Protein B | -0.5 | 0.8 | Non-significant |
| Protein C | 3.1 | 4.1 | Potential Off-Target |
| Protein D | 0.2 | 0.3 | Non-significant |
This table is a representative example based on published data. Actual results may vary depending on experimental conditions.
Experimental Protocols
1. Affinity-Based Chemical Proteomics for ZL-12A Off-Target Identification
This protocol outlines a typical workflow for identifying ZL-12A off-targets using an alkyne-tagged version of the probe for affinity purification.
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., 22Rv1) to approximately 80% confluency.
-
Treat the cells with the alkyne-tagged this compound (or a DMSO vehicle control) at a predetermined optimal concentration and for a specific duration (e.g., 10 µM for 3 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To covalently link a biotin tag to the probe-bound proteins, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Incubate the cell lysate with biotin-azide, a copper(I) source (e.g., CuSO4 and a reducing agent), and a copper-chelating ligand.
-
-
Affinity Purification:
-
Incubate the biotin-labeled lysate with streptavidin-coated magnetic beads to capture the probe-bound proteins.
-
Wash the beads extensively with buffers of decreasing stringency to remove non-specifically bound proteins.
-
-
On-Bead Protein Digestion:
-
Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea).
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides overnight using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Collect the peptide-containing supernatant.
-
Desalt the peptides using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a human protein database to identify the proteins.
-
Perform label-free quantification to determine the relative abundance of each protein in the ZL-12A treated sample versus the control.
-
Generate a volcano plot to identify proteins that are significantly enriched in the ZL-12A sample.
-
Visualizations
References
Minimizing variability in ZL-12A probe-induced ERCC3 degradation
Welcome to the technical support center for the ZL-12A probe. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing ZL-12A for the targeted degradation of the ERCC3 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you minimize variability and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of the this compound for ERCC3 degradation.
Q1: I am not observing any degradation of ERCC3 after treating my cells with ZL-12A. What are the possible reasons?
A1: Several factors could contribute to a lack of ERCC3 degradation. Consider the following troubleshooting steps:
-
Cell Line Specificity: The degradation efficiency of ZL-12A can vary between cell lines. The half-maximal inhibitory concentration (IC50) has been shown to differ, for example, between 22Rv1 and Ramos cells.[1] Ensure that your cell line expresses sufficient levels of ERCC3 and the necessary cellular machinery for proteasomal degradation.
-
Probe Concentration and Treatment Time: Inadequate concentration of ZL-12A or insufficient treatment time can result in minimal or no degradation. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the quantitative data table below for reported IC50 values.
-
Probe Integrity: Ensure that the this compound has been stored and handled correctly to maintain its activity. Improper storage can lead to degradation of the compound.
-
Western Blotting Issues: The absence of a signal change could be due to technical issues with the Western blot itself. Please refer to our detailed Western Blotting protocol and general troubleshooting guides to rule out any issues with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation.
Q2: The level of ERCC3 degradation is inconsistent between my experiments. How can I minimize this variability?
A2: Consistency is key for reproducible results. To minimize variability, please consider the following:
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent across experiments.
-
Precise Reagent Preparation: Prepare fresh dilutions of ZL-12A for each experiment from a validated stock solution.
-
Consistent Incubation Times: Use a calibrated timer for all treatment and incubation steps.
-
Uniform Sample Processing: Process all samples in parallel and in the same manner to avoid variations in protein lysate concentration and degradation. The inclusion of protease and phosphatase inhibitors in your lysis buffer is crucial.
Q3: I am concerned about potential off-target effects of ZL-12A. What is known about its selectivity?
A3: ZL-12A has been shown to stereoselectively degrade ERCC3.[1] However, like any chemical probe, off-target effects are a possibility. It is important to note that ZL-12A covalently modifies the same cysteine (C342) in ERCC3 as the natural product triptolide. Interestingly, triptolide does not induce ERCC3 degradation but instead leads to the loss of RNA polymerases.[1][2] Pre-treatment with triptolide can block ZL-12A-mediated ERCC3 degradation.[1] We recommend including appropriate controls in your experiments, such as a structurally related but inactive compound, to confirm that the observed phenotype is due to ERCC3 degradation.
Q4: Can I use other compounds that target ERCC3_C342, like spironolactone, interchangeably with ZL-12A?
A4: While spironolactone also promotes ERCC3 degradation by covalently binding to C342, it is not recommended to use it interchangeably with ZL-12A without thorough validation in your experimental system.[1][2] Although they share a target cysteine, the distinct chemical structures of these compounds may lead to different potencies, degradation kinetics, and off-target profiles.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for ZL-12A-induced ERCC3 degradation in different human cancer cell lines.
| Cell Line | Treatment Time (hours) | IC50 (µM) | 95% Confidence Interval (µM) |
| 22Rv1 | 3 | 5.5 | 4.0–7.5 |
| 22Rv1 | 12 | 2.7 | 2.5–3.0 |
| Ramos | 3 | 8.0 | 5.4–11.9 |
Experimental Protocols
Protocol 1: Cell Treatment with ZL-12A for ERCC3 Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Prepare a stock solution of ZL-12A in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of ZL-12A in fresh cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of ZL-12A. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest ZL-12A treatment group.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 3 to 12 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, proceed immediately to whole-cell lysate preparation.
Protocol 2: Whole-Cell Lysate Preparation and Western Blotting for ERCC3
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERCC3 overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane should also be probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Visualizations
References
Technical Support Center: Covalent Modification of ERCC3 by ZL-12A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers confirming the covalent modification of the ERCC3 protein by the ZL-12A probe.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound on ERCC3?
A1: The this compound is a spirocycle acrylamide that acts as a covalent ligand for the ERCC3 protein.[1][2] It stereoselectively and covalently modifies the cysteine residue at position 342 (C342) of ERCC3.[1][3] This covalent modification leads to the subsequent ubiquitin-proteasome system-mediated degradation of the ERCC3 protein.[1]
Q2: What is the functional consequence of ZL-12A binding to ERCC3?
A2: The covalent binding of ZL-12A to ERCC3 at C342 induces the degradation of the ERCC3 protein.[1][3] This degradation is mediated by the Cullin-RING E3 ligase (CRL) complex containing the F-box protein FBXL18.[1] Unlike some other covalent modifiers of ERCC3, such as triptolide, which inhibit its function and lead to collateral loss of RNA polymerases, ZL-12A specifically promotes the degradation of ERCC3.[1][3]
Q3: Are there other compounds that target the same cysteine residue on ERCC3?
A3: Yes, the natural product triptolide and the anti-hypertension drug spironolactone also react with cysteine 342 on ERCC3.[1][3] However, their functional outcomes differ. While ZL-12A and spironolactone induce ERCC3 degradation, triptolide does not cause degradation but rather leads to the loss of RNA polymerases.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the ZL-12A-induced degradation of ERCC3.
| Parameter | Cell Line | Treatment Time | Value | Reference |
| IC₅₀ for ERCC3 Degradation | 22Rv1 | 3 hours | 5.5 µM (95% CI: 4.0–7.5 µM) | [1] |
| IC₅₀ for ERCC3 Degradation | 22Rv1 | 12 hours | 2.7 µM (95% CI: 2.5-3.0 µM) | [1] |
| IC₅₀ for ERCC3 Degradation | Ramos | 3 hours | 8.0 µM (95% CI: 5.4-11.9 µM) | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ZL-12A-induced ERCC3 degradation and a general experimental workflow for its confirmation.
Experimental Protocols
Western Blot for ERCC3 Detection
This protocol is a general guideline. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Lysis: a. After treatment with ZL-12A, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and collect the lysate. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. c. Run the gel at 120V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
5. Antibody Incubation: a. Incubate the membrane with a primary antibody against ERCC3 overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies are typically between 1:500 and 1:2000.[2][5][6] b. Wash the membrane three times with TBST for 10 minutes each. c. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST for 10 minutes each.
6. Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Image the blot using a chemiluminescence detection system.
Activity-Based Protein Profiling (ABPP) for Covalent Modification
This protocol provides a general workflow for identifying the covalent modification of ERCC3 by ZL-12A using a cysteine-directed probe and mass spectrometry.
1. Cell Treatment and Lysis: a. Treat cells with the alkyne-tagged version of the this compound. b. Lyse the cells as described in the Western Blot protocol.
2. Click Chemistry: a. To the cell lysate, add a biotin-azide tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction. b. This reaction will attach a biotin tag to the this compound that is covalently bound to ERCC3.
3. Enrichment of Biotinylated Proteins: a. Incubate the lysate with streptavidin-coated beads to pull down the biotin-tagged proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
4. On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). b. Digest the proteins on the beads with trypsin overnight at 37°C.
5. Mass Spectrometry Analysis: a. Collect the supernatant containing the tryptic peptides. b. Analyze the peptides by LC-MS/MS. c. Search the MS/MS data against a human protein database to identify the proteins and the specific site of modification (C342 on ERCC3).
Troubleshooting Guide
Problem 1: Weak or No ERCC3 Signal on Western Blot
| Possible Cause | Troubleshooting Steps |
| Low ERCC3 expression in the cell line. | - Confirm ERCC3 expression levels in your cell line from literature or databases. - Use a positive control cell lysate known to express ERCC3. |
| Inefficient protein extraction. | - Ensure the lysis buffer is appropriate for nuclear proteins like ERCC3. - Add protease and phosphatase inhibitors to the lysis buffer. |
| Insufficient protein loading. | - Increase the amount of protein loaded per lane (up to 50 µg). |
| Poor antibody performance. | - Use a fresh dilution of the primary antibody at a higher concentration (e.g., 1:500).[7] - Ensure the primary antibody is validated for Western blotting. - Use a fresh, high-quality secondary antibody. |
| Inefficient protein transfer. | - Confirm successful transfer by staining the membrane with Ponceau S. - For large proteins like ERCC3 (~89 kDa), consider a wet transfer overnight at 4°C. |
Problem 2: High Background on Western Blot
| Possible Cause | Troubleshooting Steps |
| Insufficient blocking. | - Increase the blocking time to 2 hours at room temperature or overnight at 4°C. - Try a different blocking agent (e.g., 5% BSA instead of milk). |
| Antibody concentration too high. | - Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate washing. | - Increase the number and duration of washes with TBST. |
| Contaminated buffers. | - Prepare fresh buffers, especially the wash buffer. |
Problem 3: Difficulty Confirming Covalent Modification by Mass Spectrometry
| Possible Cause | Troubleshooting Steps |
| Low abundance of the modified peptide. | - Enrich for ERCC3 using immunoprecipitation before ABPP. - Increase the amount of starting cell lysate. |
| Inefficient click chemistry reaction. | - Optimize the concentrations of copper, reducing agent, and biotin-azide. - Ensure all reagents are fresh. |
| Incomplete trypsin digestion. | - Ensure the digestion buffer conditions (pH, temperature) are optimal for trypsin activity. - Consider using a different protease in addition to trypsin. |
| MS instrument settings not optimized. | - Ensure the mass spectrometer is properly calibrated. - Optimize the fragmentation method (e.g., HCD, CID) to obtain good fragmentation of the modified peptide. |
| Data analysis pipeline issues. | - Include the mass shift of the this compound and biotin tag as a variable modification in your database search. - Manually inspect the MS/MS spectra for the characteristic fragmentation pattern of the modified peptide. |
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.abclonal.com [static.abclonal.com]
- 6. ERCC3 Polyclonal Antibody (10580-1-AP) [thermofisher.com]
- 7. ERCC3 antibody (10580-1-AP) | Proteintech [ptglab.com]
Validation & Comparative
Probing ERCC3 Function: A Comparative Guide to ZL-12A and Triptolide
For Immediate Release
This guide provides a comprehensive comparison of two potent chemical probes, the experimental spirocycle acrylamide ZL-12A and the natural product triptolide, for the study of Excision Repair Cross-Complementing group 3 (ERCC3), a critical protein in transcription and DNA repair. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for investigating ERCC3 function.
Introduction to ERCC3 (XPB)
ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is an ATP-dependent DNA helicase that is a core subunit of the general transcription factor IIH (TFIIH) complex.[1][2][3] The TFIIH complex plays a dual and essential role in cellular function:
-
Transcription Initiation: As part of the pre-initiation complex, TFIIH helps unwind the DNA promoter, allowing for the initiation of transcription by RNA Polymerase II.[1]
-
Nucleotide Excision Repair (NER): TFIIH is crucial for the NER pathway, which identifies and repairs bulky DNA lesions, such as those caused by UV radiation or certain chemical agents.[2][4][5]
Given its central role, the precise modulation of ERCC3 activity is a key strategy for studying these fundamental cellular processes and for potential therapeutic intervention in diseases like cancer.[6][7] Both triptolide and ZL-12A offer distinct mechanisms for interrogating ERCC3 function.
Mechanism of Action: Inhibition vs. Degradation
While both ZL-12A and triptolide are covalent inhibitors that target the same cysteine residue (C342) on ERCC3, their downstream consequences are strikingly different.[8][9][10]
Triptolide is a natural diterpene triepoxide that acts as an irreversible inhibitor of ERCC3's DNA-dependent ATPase activity.[11][12] By covalently binding to the C342 residue, triptolide stalls the function of the entire TFIIH complex, leading to a global inhibition of transcription and the NER pathway.[12][13] This makes triptolide a powerful tool for studying the acute effects of TFIIH functional inhibition.
ZL-12A is a recently developed spirocycle acrylamide stereoprobe.[8][9] It also covalently modifies cysteine C342 of ERCC3. However, instead of simply inhibiting the protein's function, the ZL-12A-ERCC3 adduct is recognized by the cellular machinery, leading to the ubiquitination and subsequent proteasomal degradation of the ERCC3 protein.[8][14] This makes ZL-12A a monofunctional degrader of ERCC3, providing a method to study the cellular consequences of ERCC3 protein loss, which is distinct from acute enzymatic inhibition.
Interestingly, studies have shown that the two compounds can antagonize each other's effects.[8][9][10] Pre-treatment with triptolide can prevent ZL-12A-induced degradation of ERCC3, confirming they share a binding site but elicit different functional outcomes.[8]
Quantitative Data Comparison
The following table summarizes key quantitative data for ZL-12A and triptolide from published studies. These values highlight the different potencies and measured effects of each compound.
| Parameter | ZL-12A | Triptolide | Cell Line(s) / System | Reference |
| ERCC3 Degradation IC50 | 2.7 µM (12h) | No degradation reported | 22Rv1 cells | [14] |
| ERCC3 Degradation IC50 | 8.0 µM (3h) | No degradation reported | Ramos cells | [14] |
| Cytotoxicity IC50 | Not explicitly for ERCC3 degradation | 0.01 µM | Capan-1 (pancreatic cancer) | [11] |
| Cytotoxicity IC50 | Not explicitly for ERCC3 degradation | 0.02 µM | Capan-2 (pancreatic cancer) | [11] |
| TFIIH ATPase Inhibition | Not reported as primary mechanism | ~50 nM (IC50) | Purified holo-TFIIH complex | [12] |
Signaling and Repair Pathways
ERCC3 is a central node in two major cellular pathways. The diagram below illustrates the role of the TFIIH complex and the distinct points of intervention for triptolide and ZL-12A.
Experimental Protocols
Below are representative protocols for assays commonly used to evaluate the effects of ZL-12A and triptolide on ERCC3.
Western Blot for ERCC3 Degradation
This protocol is used to quantify the amount of ERCC3 protein in cells following treatment with a compound like ZL-12A.
Methodology:
-
Cell Treatment: Plate cells (e.g., HepG2, 22Rv1) and allow them to adhere overnight. Treat cells with various concentrations of ZL-12A, triptolide, or DMSO (vehicle control) for the desired time (e.g., 3 to 24 hours).[6]
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[6]
-
Quantification: Determine the total protein concentration of each lysate using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12%) and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERCC3 overnight at 4°C. Also probe for a loading control protein (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the ERCC3 signal to the loading control signal.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of triptolide, ZL-12A, or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as CCK-8 or MTT to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[15]
TFIIH ATPase Activity Assay
This biochemical assay directly measures the enzymatic function of TFIIH and its inhibition by compounds like triptolide.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified holo-TFIIH complex (e.g., 1 nM), a DNA substrate, and reaction buffer.[12]
-
Compound Addition: Add varying concentrations of triptolide or a vehicle control to the reaction mixtures.
-
Initiate Reaction: Start the reaction by adding radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined time.
-
Quench and Spot: Stop the reaction and spot the mixture onto a thin-layer chromatography (TLC) plate.
-
Chromatography: Separate the unhydrolyzed ATP from the released phosphate (³²P) using chromatography.
-
Analysis: Quantify the amount of hydrolyzed ATP using a PhosphorImager.[12] Calculate the percentage of ATPase activity relative to the control to determine the IC50 of the inhibitor.
Conclusion and Recommendations
ZL-12A and triptolide are both invaluable tools for probing ERCC3 biology, but their distinct mechanisms of action dictate their optimal experimental applications.
-
Choose Triptolide for:
-
Studying the immediate cellular effects of inhibiting the enzymatic activity of the TFIIH complex.
-
Investigating processes that rely on active transcription or NER, where acute functional blockade is required.
-
Use as a positive control for broad transcription inhibition.
-
-
Choose ZL-12A for:
-
Investigating the specific consequences of ERCC3 protein loss, independent of inhibiting other TFIIH subunits.
-
Studying the downstream effects of ERCC3 depletion on cellular stability, protein-protein interactions, and long-term viability.
-
Exploring targeted protein degradation as a therapeutic strategy.
-
By understanding the fundamental difference between inhibition (triptolide) and degradation (ZL-12A), researchers can more effectively design experiments to dissect the multifaceted roles of ERCC3 in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. ERCC3 | Cancer Genetics Web [cancer-genetics.org]
- 4. Mutational analysis of ERCC3, which is involved in DNA repair and transcription initiation: identification of domains essential for the DNA repair function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ERCC3 serves as a prognostic biomarker for hepatocellular carcinoma and positively regulates cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of ERCC3 is associated with poor prognosis in patients with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triptolide | Cell Signaling Technology [cellsignal.com]
- 12. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
ZL-12A Probe vs. Spironolactone: A Comparative Analysis of ERCC3 Degradation
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the ZL-12A probe and the repurposed drug spironolactone in their effects on the Excision Repair Cross-Complementation group 3 (ERCC3) protein. This analysis is based on publicly available experimental data.
Mechanism of Action: Covalent Modification of ERCC3
Recent studies have elucidated that both ZL-12A and spironolactone induce the degradation of ERCC3 through a direct, covalent interaction.[1][2][3] The key target of both molecules is the cysteine residue at position 342 (C342) of the ERCC3 protein.[1][2][3]
-
ZL-12A: This spirocycle acrylamide stereoprobe acts as a monofunctional degrader of ERCC3.[1][2] Its interaction with C342 leads to the subsequent degradation of the entire ERCC3 protein.[3]
-
Spironolactone: Initially identified as a potent NER inhibitor, the exact mechanism of spironolactone's effect on ERCC3 was considered enigmatic.[4][5][6][7] It is now understood that spironolactone also covalently modifies C342 of ERCC3, leading to its degradation.[1][2][3] This antihypertensive drug has been repurposed for its ability to inhibit the NER pathway and enhance the cytotoxic effects of platinum-based chemotherapies in bladder cancer.[4][5][6][7]
Interestingly, the natural product triptolide also binds to the same C342 residue but does not induce ERCC3 degradation, highlighting the specific structural requirements for initiating protein degradation.[1][2]
Quantitative Comparison of Effects on ERCC3
The following table summarizes the quantitative data regarding the effects of ZL-12A and spironolactone on ERCC3 protein levels.
| Parameter | ZL-12A | Spironolactone | Cell Line/System | Reference |
| ERCC3 Degradation | Promotes degradation | Promotes degradation | Human Cancer Cells | [1][2][3] |
| Target Residue | Cysteine 342 (C342) | Cysteine 342 (C342) | ERCC3 Protein | [1][2][3] |
| Effect on NER | Implied via ERCC3 degradation | Abrogates NER capacity | Bladder Cancer Cells | [4][5][6] |
| Synergism | Not explicitly stated | Synergistic with chemotherapy | Bladder Cancer Cells | [4][5][7] |
| Effective Concentration | Data not available in snippets | Strong reduction at 1 µmol/L | Mutant ERCC3 cells | [8] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the effects of ZL-12A and spironolactone on ERCC3.
Western Blotting for ERCC3 Protein Levels
-
Objective: To quantify the abundance of ERCC3 protein in cells following treatment with ZL-12A or spironolactone.
-
Methodology:
-
Cells (e.g., bladder cancer cell lines) are treated with varying concentrations of ZL-12A or spironolactone for specified durations.
-
Total protein lysates are harvested from the treated cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ERCC3.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
-
The signal is visualized using a chemiluminescent substrate and imaged.
-
Loading controls (e.g., α-tubulin or GAPDH) are used to normalize the data.[8]
-
Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the specific protein targets of covalent probes like ZL-12A.
-
Methodology:
-
Human cancer cells are treated with the alkyne-tagged this compound.
-
Cells are lysed, and the proteome is harvested.
-
The probe-labeled proteins are "clicked" to a reporter tag (e.g., biotin-azide) for enrichment or a fluorescent dye for visualization.
-
Tagged proteins are enriched (e.g., using streptavidin beads) and identified by mass spectrometry.
-
Nucleotide Excision Repair (NER) Capacity Assay
-
Objective: To assess the functional consequence of ERCC3 inhibition by spironolactone on the NER pathway.
-
Methodology:
-
An ex vivo cell-based assay measuring the removal of 6-4 pyrimidine-pyrimidinone (6-4PP) photoproducts is utilized as a surrogate for NER capacity.[4][6]
-
Bladder cancer cell lines are treated with spironolactone.
-
Cells are exposed to UV radiation to induce DNA damage in the form of 6-4PPs.
-
The rate of removal of these photoproducts over time is quantified, with a decrease in removal rate indicating NER inhibition.[4][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow.
Conclusion
Both ZL-12A and spironolactone effectively induce the degradation of ERCC3 through a shared mechanism of covalent modification at the C342 residue. While ZL-12A is a novel chemical probe valuable for studying ERCC3 biology, spironolactone is an FDA-approved drug with a well-established safety profile that has been repurposed as a potent NER inhibitor. The ability of spironolactone to sensitize cancer cells to chemotherapy has been demonstrated in preclinical bladder cancer models.[4][5][6][7] This comparative analysis provides a foundation for researchers to understand the tools available for targeting ERCC3 and to inform the design of future studies and therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating On-Target ERCC3 Degradation by the ZL-12A Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins offers a powerful strategy for modulating cellular processes and developing novel therapeutics. The ZL-12A probe has emerged as a valuable tool for inducing the degradation of Excision Repair Cross-Complementation Group 3 (ERCC3), a key helicase subunit of the Transcription Factor IIH (TFIIH) complex. This guide provides a comprehensive comparison of ZL-12A with other molecules known to interact with ERCC3, supported by experimental data and detailed protocols to aid researchers in validating its on-target activity.
Mechanism of Action: Covalent Modification and Proteasomal Degradation
ZL-12A is a spirocycle acrylamide stereoprobe that selectively targets and covalently modifies cysteine 342 (C342) within the ERCC3 protein.[1][2] This covalent modification acts as a signal for the cellular ubiquitin-proteasome system to recognize and degrade ERCC3.[3] This monofunctional degradation mechanism makes ZL-12A a direct and potent tool for studying the consequences of ERCC3 loss.
Comparative Analysis of ERCC3-Targeting Compounds
Several molecules, including the natural product triptolide and the approved drug spironolactone, have been shown to interact with the same C342 residue of ERCC3, but with strikingly different outcomes. Understanding these differences is crucial for interpreting experimental results and selecting the appropriate tool for a given research question.
| Compound | Target Residue | Primary Effect on ERCC3 | Downstream Consequences |
| ZL-12A | Cysteine 342 | Degradation | Selective loss of ERCC3 protein. |
| Spironolactone | Cysteine 342 | Degradation | Loss of ERCC3 protein. |
| Triptolide | Cysteine 342 | Inhibition (No Degradation) | Inhibition of ERCC3's helicase activity, leading to the degradation of RNA polymerase II subunits.[1] |
Key Insights:
-
ZL-12A and Spironolactone as ERCC3 Degraders: Both ZL-12A and spironolactone lead to the degradation of ERCC3 by covalently modifying C342.[1] This provides two distinct chemical scaffolds for achieving the same functional outcome.
-
Triptolide as a Functional Inhibitor: In contrast, triptolide binding to C342 does not induce ERCC3 degradation but rather inhibits its function, resulting in the collateral loss of RNA polymerases.[1] This highlights the nuanced outcomes that can arise from targeting the same amino acid residue with different molecular entities.
Quantitative Performance of ZL-12A
The efficacy of ZL-12A in inducing ERCC3 degradation has been quantified in various cancer cell lines.
| Cell Line | Treatment Time | IC50 for ERCC3 Degradation | Reference |
| 22Rv1 | 3 hours | 5.5 µM (95% CI: 4.0–7.5 µM) | [3] |
| 22Rv1 | 12 hours | 2.7 µM (95% CI: 2.5–3.0 µM) | [4] |
| Ramos | 3 hours | 8.0 µM (95% CI: 5.4–11.9 µM) | [4] |
Spironolactone has also been shown to induce ERCC3 degradation in a dose-dependent manner. For example, in KU-19-19 bladder cancer cells, spironolactone treatment resulted in a noticeable decrease in ERCC3 protein levels at concentrations of 20 µM and 40 µM after a 4-hour treatment.
Visualizing the Pathways and Workflows
To further clarify the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: Interaction of probes with ERCC3 and their functional outcomes.
Caption: Experimental workflow for validating ZL-12A-mediated ERCC3 degradation.
Experimental Protocols
Accurate validation of on-target ERCC3 degradation is critical. Below are detailed protocols for two key experimental approaches.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
This method is used to confirm that ZL-12A directly engages with ERCC3 at the C342 residue.
a. Cell Culture and Treatment:
-
Culture human cancer cells (e.g., 22Rv1) to ~80% confluency.
-
Treat cells with the desired concentration of ZL-12A or a vehicle control (e.g., DMSO) for the specified duration (e.g., 3 hours).
b. Cell Lysis:
-
Wash the cells with cold PBS and harvest by scraping.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.
-
Clarify the lysate by centrifugation.
c. Probe Labeling:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with a broadly reactive cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines not occupied by ZL-12A.
d. Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
e. Proteomic Analysis:
-
Digest the enriched proteins on-bead (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of the ERCC3 peptide containing C342 to determine the occupancy by ZL-12A. A decrease in the signal for this peptide in ZL-12A-treated samples compared to the control indicates direct binding.
Western Blotting for ERCC3 Degradation
This is a standard and widely used method to quantify the reduction in total ERCC3 protein levels.
a. Cell Culture and Treatment:
-
Plate cells and treat with a dose-range of ZL-12A, spironolactone, triptolide, or vehicle control for the desired time points.
b. Protein Extraction:
-
Lyse the cells as described in the ABPP protocol.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
c. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
d. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERCC3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
e. Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software. Normalize the ERCC3 signal to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the normalized ERCC3 band intensity in ZL-12A-treated samples confirms degradation.
By employing these comparative data and detailed protocols, researchers can confidently validate the on-target degradation of ERCC3 by the this compound and effectively utilize this tool to explore the biology of the TFIIH complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inducing ERCC3 Degradation: Spironolactone, siRNA, and PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of alternative methods for inducing the degradation of the Excision Repair Cross-Complementation group 3 (ERCC3) protein, also known as Xeroderma Pigmentosum group B (XPB). ERCC3 is a critical component of the Transcription Factor IIH (TFIIH) complex, playing a vital role in both nucleotide excision repair (NER) and transcription.[1][2] Its involvement in these fundamental cellular processes makes it a compelling target for therapeutic intervention, particularly in oncology. This document details the mechanisms, efficacy, and experimental protocols for three distinct approaches to induce ERCC3 degradation: the repurposed drug spironolactone, RNA interference (siRNA), and the emerging technology of Proteolysis-Targeting Chimeras (PROTACs).
Comparison of ERCC3 Degradation Methods
The following table summarizes the key characteristics of spironolactone, siRNA, and a hypothetical ERCC3-targeting PROTAC.
| Feature | Spironolactone | siRNA | PROTAC (Hypothetical) |
| Mechanism of Action | Acts as a molecular glue-like degrader, inducing ubiquitination and proteasomal degradation of ERCC3.[3][4][5] | Post-transcriptional gene silencing by guiding mRNA cleavage. | A bifunctional molecule that recruits an E3 ubiquitin ligase to ERCC3, leading to its ubiquitination and proteasomal degradation.[6][7] |
| Target Specificity | Appears to be relatively specific for ERCC3 (XPB) degradation within the TFIIH complex.[8] | High specificity for ERCC3 mRNA, but potential for off-target effects. | Potentially high specificity for ERCC3 protein, dependent on the chosen binder. |
| Mode of Action | Catalytic degradation of existing protein. | Stoichiometric silencing of mRNA translation. | Catalytic degradation of existing protein. |
| Development Stage | Repurposed FDA-approved drug, preclinical evidence for ERCC3 degradation.[3][4] | Well-established research tool, with some siRNAs in clinical development for other targets. | Preclinical/developmental stage for most targets; no specific ERCC3 PROTAC is publicly disclosed. |
| Known Efficacy Data | Dose-dependent decrease in ERCC3 protein levels observed in various cell lines. For example, 40 μM spironolactone significantly reduces ERCC3 protein in KU-19-19 bladder cancer cells after 4 hours.[3] | Effective knockdown of ERCC3 expression, leading to increased cisplatin cytotoxicity in bladder cancer cells.[3] | Dependent on the specific design; potent degradation (DC50 in nanomolar range) is achievable for many targets. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: Mechanism of spironolactone-induced ERCC3 degradation.
Figure 2: General mechanism of PROTAC-mediated protein degradation.
Figure 3: A typical experimental workflow to evaluate ERCC3 degradation.
Detailed Experimental Protocols
Western Blot for ERCC3 Protein Levels
This protocol is adapted from methodologies used in studies of ERCC3.[2][9]
a. Cell Lysis:
-
Culture cells to 80-90% confluency in appropriate media.
-
Treat cells with the desired concentration of spironolactone, siRNA, or PROTAC for the indicated times.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (e.g., Pierce) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA protein assay kit (Thermo Fisher Scientific).
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% gradient Bis-Tris SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERCC3 (e.g., from Proteintech, 1:500 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Cell Viability Assay (MTT/CCK-8)
This protocol is a standard method to assess the cytotoxic effects of ERCC3 degradation, particularly in combination with DNA-damaging agents like cisplatin.[10][11][12][13]
a. Cell Seeding:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[10]
b. Treatment:
-
Treat the cells with various concentrations of the ERCC3 degrader alone or in combination with a cytotoxic agent (e.g., cisplatin).
-
Include appropriate vehicle controls (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
c. MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
e. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
In Vivo Ubiquitination Assay
This protocol provides a general framework for detecting the ubiquitination of ERCC3.[14][15][16][17][18]
a. Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing His-tagged ubiquitin and the protein of interest (if overexpressed).
-
Treat the cells with the ERCC3 degrader (e.g., spironolactone) and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
b. Cell Lysis under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer (e.g., 8 M urea, 0.1 M NaH₂PO₄, 0.01 M Tris-HCl, pH 8.0) to disrupt protein-protein interactions.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris.
c. Pull-down of Ubiquitinated Proteins:
-
Incubate the supernatant with Ni-NTA agarose beads overnight at 4°C to capture His-tagged ubiquitinated proteins.
-
Wash the beads extensively with a series of buffers with decreasing pH and urea concentration to remove non-specifically bound proteins.
d. Elution and Western Blot:
-
Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS sample buffer.
-
Analyze the eluate by Western blotting using an antibody specific for ERCC3 to detect its ubiquitinated forms (which will appear as a high-molecular-weight smear).
Design Considerations for an ERCC3-Targeting PROTAC
While a specific PROTAC for ERCC3 has not been publicly disclosed, one could be designed based on established principles.[6][7][19] The key components of a PROTAC are a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker.[19]
-
ERCC3 Binder (Warhead): The primary challenge in designing an ERCC3 PROTAC is the identification of a suitable binder. This would likely require a dedicated drug discovery effort, such as high-throughput screening for small molecules that bind to ERCC3. Known inhibitors of ERCC3's helicase activity could also serve as starting points for warhead development.
-
E3 Ligase Ligand: Several well-characterized E3 ligase ligands are available, with those for Cereblon (CRBN) and Von Hippel-Lindau (VHL) being the most commonly used in PROTAC design.[20]
-
Linker: The linker's length and composition are critical for the formation of a stable and productive ternary complex between ERCC3, the PROTAC, and the E3 ligase.[19] Optimization of the linker is an empirical process that often involves synthesizing and testing a library of PROTACs with different linkers.
Conclusion
The degradation of ERCC3 presents a promising therapeutic strategy, particularly for sensitizing cancer cells to chemotherapy. Spironolactone has been identified as a readily available small molecule that induces ERCC3 degradation, acting in a manner akin to a molecular glue. For research purposes, siRNA offers a highly specific method for downregulating ERCC3 expression. The development of an ERCC3-targeting PROTAC represents a cutting-edge approach that could offer potent and catalytic degradation of the target protein. This guide provides the foundational knowledge and experimental protocols for researchers to explore and compare these alternative methods for inducing ERCC3 degradation in their own experimental systems.
References
- 1. imc.unibe.ch [imc.unibe.ch]
- 2. A recurrent ERCC3 truncating mutation confers moderate risk for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Preclinical Study to Repurpose Spironolactone for Enhancing Chemotherapy Response in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spironolactone-induced degradation of the TFIIH core complex XPB subunit suppresses NF-κB and AP-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spironolactone and XPB: An Old Drug with a New Molecular Target [mdpi.com]
- 6. bohrium.com [bohrium.com]
- 7. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ERCC3 antibody (10580-1-AP) | Proteintech [ptglab.com]
- 10. Cell Viability Assay [bio-protocol.org]
- 11. 2.7. Cell Viability Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma [frontiersin.org]
- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Untitled Document [arxiv.org]
- 20. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
ZL-12A Probe: A Comparative Guide to Helicase Cross-Reactivity
The ZL-12A probe is a spirocyclic acrylamide stereoprobe designed for activity-based protein profiling (ABPP). It functions as a covalent inhibitor, primarily targeting the TFIIH helicase ERCC3. This guide provides a comprehensive comparison of ZL-12A's reactivity with its primary target versus other helicases, supported by experimental data and detailed protocols.
Data on Cross-Reactivity of ZL-12A with Other Helicases
Analysis of the proteomic data from cysteine-directed ABPP experiments reveals that ZL-12A exhibits a high degree of selectivity for ERCC3. The supplementary data from the primary research publication, "Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders," was analyzed to identify potential off-target helicases.
The following table summarizes the findings. The "Ratio" represents the measured abundance of the cysteine-containing peptide after treatment with ZL-12A compared to a control, where a lower ratio indicates stronger covalent binding of the probe.
| Helicase | UniProt ID | Cysteine Site | Ratio (ZL-12A/Control) | Notes |
| ERCC3 | P19447 | C342 | 0.25 | Primary Target |
| DDX1 | Q9NXS1 | C455 | 0.98 | Not a significant hit |
| DDX3X | O00571 | C330 | 1.02 | Not a significant hit |
| DDX5 | P17844 | C199 | 0.95 | Not a significant hit |
| DHX9 | Q08211 | C1049 | 1.05 | Not a significant hit |
Note: The data presented is a representative subset of the helicases identified in the proteomic screen. Ratios close to 1.0 indicate no significant covalent modification by ZL-12A.
Experimental Protocols
The cross-reactivity of the this compound was determined using a cysteine-directed activity-based protein profiling (ABPP) approach.
Cell Culture and Treatment
-
Cell Line: Ramos (human Burkitt's lymphoma) cells were used for the ABPP experiments.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Probe Treatment: Ramos cells were treated with 50 µM of the this compound for 3 hours. A DMSO-treated control was run in parallel.
Activity-Based Protein Profiling (ABPP)
-
Cell Lysis: After treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 1% NP-40.
-
Proteome Labeling: The proteomes were then labeled with an alkyne-functionalized iodoacetamide probe (IA-alkyne) to cap the remaining free cysteine residues.
-
Click Chemistry: A biotin-azide tag was attached to the IA-alkyne labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Enrichment: Biotinylated proteins were enriched using streptavidin-agarose beads.
-
On-Bead Digestion: The enriched proteins were digested into peptides using trypsin while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides. The relative abundance of each peptide in the ZL-12A-treated sample was compared to the DMSO control to determine the degree of covalent modification by the probe.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: Workflow for assessing the cross-reactivity of the this compound.
Signaling Pathway of ERCC3 in Transcription-Coupled DNA Repair
Caption: Role of ERCC3 in DNA repair and its inhibition by ZL-12A.
Unraveling the Distinct Mechanisms of ERCC3 Covalent Inhibitors: A Comparative Guide to ZL-12A, Triptolide, and Spironolactone
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of ZL-12A and other covalent inhibitors of the Excision Repair Cross-Complementation group 3 (ERCC3) protein. This analysis, supported by experimental data, highlights the nuanced differences in their mechanisms of action and functional outcomes, offering critical insights for future therapeutic development.
ERCC3, a helicase subunit of the transcription factor IIH (TFIIH) complex, plays a crucial role in both transcription initiation and nucleotide excision repair. Its inhibition is a promising strategy for cancer therapy. This guide focuses on a comparative analysis of three covalent inhibitors that all target the same cysteine residue (C342) of ERCC3: ZL-12A, the natural product triptolide, and the approved drug spironolactone. While they share a common target residue, their downstream effects diverge significantly, leading to distinct cellular fates.
Key Comparisons of ERCC3 Covalent Inhibitors
The following table summarizes the key characteristics and experimental data for ZL-12A, triptolide, and spironolactone, providing a clear overview of their comparative performance.
| Feature | ZL-12A | Triptolide | Spironolactone |
| Target Residue | Cysteine 342 (C342)[1][2] | Cysteine 342 (C342)[1][2] | Cysteine 342 (C342)[1][2] |
| Mechanism of Action | Covalent modification of C342 leading to ERCC3 degradation[1] | Covalent modification of C342 without inducing ERCC3 degradation[1][2] | Covalent modification of C342 leading to ERCC3 degradation[1] |
| Functional Outcome | Stereoselective degradation of ERCC3 protein[1] | Collateral loss of RNA polymerases[1][2] | Promotes ERCC3 degradation[1] |
| Effect on Cancer Cell Growth | Marginally impairs cancer cell growth at concentrations causing near-complete ERCC3 degradation[1] | Completely blocks cancer cell growth[1] | Marginally impairs cancer cell growth at concentrations causing near-complete ERCC3 degradation[1] |
| IC50 for ERCC3 Degradation | 5.5 µM (22Rv1 cells, 3h)[1], 8.0 µM (Ramos cells, 3h)[3] | Not Applicable (does not induce ERCC3 degradation) | Data not available in the provided search results. |
| Cross-Antagonism with ZL-12A | Not Applicable | Yes, ZL-12A and triptolide are mutually antagonistic[1] | Data not available in the provided search results. |
Contrasting Mechanisms of Action: Degradation vs. Collateral Loss
The most striking difference between these inhibitors lies in their downstream consequences following covalent binding to C342 of ERCC3. ZL-12A and spironolactone act as "monofunctional degraders," initiating a process that leads to the selective degradation of the ERCC3 protein.[1] In contrast, triptolide's engagement of the same cysteine residue does not trigger ERCC3 degradation but instead results in the loss of associated RNA polymerases.[1][2] This fundamental divergence in their mechanism of action is visually represented in the signaling pathway diagram below.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare these ERCC3 inhibitors.
Western Blotting for ERCC3 Degradation
To assess the concentration-dependent effects of the inhibitors on ERCC3 protein abundance, cancer cell lines (e.g., 22Rv1, Ramos) were treated with varying concentrations of ZL-12A, its stereoisomer ZL-12B (as a negative control), or other inhibitors for a specified duration (e.g., 3 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for ERCC3. A secondary antibody conjugated to a detectable marker was then used for visualization. The intensity of the ERCC3 band was quantified and normalized to a loading control (e.g., GAPDH) to determine the relative abundance of ERCC3.[1][3]
Mass Spectrometry-Based Proteomics
For a global view of protein abundance changes, mass spectrometry-based proteomics was employed. 22Rv1 cells were treated with the inhibitor (e.g., ZL-12A at 50 µM for 3 hours) or a vehicle control (DMSO). After treatment, cells were lysed, and proteins were extracted, digested into peptides, and labeled with tandem mass tags (TMT) for multiplexed analysis. The labeled peptides were then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The relative abundance of proteins between different treatment groups was determined by comparing the reporter ion intensities.[1]
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
To identify the specific cysteine residue targeted by the inhibitors, cysteine-directed Activity-Based Protein Profiling (ABPP) was utilized. This technique uses chemical probes that covalently react with reactive cysteine residues in the proteome. In competitive ABPP experiments, cells were pre-treated with the inhibitor (e.g., spironolactone) before being treated with a broad-spectrum cysteine-reactive probe. The proteome was then analyzed by mass spectrometry to identify the cysteines that were "blocked" by the inhibitor and therefore showed reduced labeling by the probe. This method confirmed that spironolactone directly binds to C342 of ERCC3.[1]
Conclusion
The comparative analysis of ZL-12A, triptolide, and spironolactone reveals a fascinating example of how covalent inhibitors targeting the identical amino acid residue on the same protein can elicit profoundly different biological outcomes. While ZL-12A and spironolactone induce the degradation of ERCC3, triptolide's interaction leads to the collateral degradation of RNA polymerases. This distinction has significant implications for their therapeutic potential, as evidenced by their differential effects on cancer cell viability. These findings underscore the importance of a deep mechanistic understanding of covalent inhibitors beyond simple target engagement and provide a valuable framework for the rational design of future ERCC3-targeted therapies.
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Validating the Specificity of the ZL-12A Probe for ERCC3_C342: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ZL-12A probe's performance in targeting the C342 residue of the ERCC3 protein. We present supporting experimental data and detailed methodologies for key validation experiments, alongside a comparison with other known ligands targeting the same residue.
The Excision Repair Cross-Complementation group 3 (ERCC3) protein is a critical component of the Transcription Factor IIH (TFIIH) complex, playing a vital role in both nucleotide excision repair (NER) and transcription. The cysteine residue at position 342 (C342) of ERCC3 has emerged as a key target for covalent ligands. This guide focuses on the validation of ZL-12A, a spirocycle acrylamide stereoprobe, and compares its specificity and functional effects with two other compounds known to interact with ERCC3_C342: the natural product triptolide and the FDA-approved drug spironolactone.
Performance Comparison of ERCC3_C342 Ligands
ZL-12A has been identified as a selective covalent probe that leads to the degradation of the ERCC3 protein.[1] Its performance, particularly its ability to induce protein degradation, distinguishes it from other ligands that also target ERCC3_C342. The following table summarizes the key characteristics and functional outcomes of ZL-12A, triptolide, and spironolactone.
| Feature | ZL-12A | Triptolide | Spironolactone |
| Compound Class | Spirocycle Acrylamide | Diterpenoid Epoxide | Steroidal Lactone |
| Target Residue | Cysteine 342 (C342) | Cysteine 342 (C342) | Cysteine 342 (C342) |
| Binding Mechanism | Covalent | Covalent | Covalent |
| Functional Outcome on ERCC3 | Induces ERCC3 degradation | Inhibits TFIIH helicase activity without degrading ERCC3 | Induces ERCC3 degradation |
| Downstream Effect | Targeted degradation of ERCC3 | Collateral loss of RNA polymerases | Targeted degradation of ERCC3 |
| IC50 for ERCC3 Degradation | 2.7 µM (22Rv1 cells, 12h), 8.0 µM (Ramos cells, 3h)[2] | Does not induce ERCC3 degradation[1] | Induces degradation, specific IC50 not detailed in the provided results. |
Experimental Validation of ZL-12A Specificity
The specificity of ZL-12A for ERCC3_C342 has been validated through a series of rigorous experiments. These assays are crucial for confirming on-target engagement and understanding the functional consequences of the probe-protein interaction.
Cysteine-Directed Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to identify the protein targets of small molecules in a complex biological system. In the case of ZL-12A, a competitive ABPP approach is employed to demonstrate its specific interaction with ERCC3_C342.
Western Blotting for ERCC3 Degradation
To confirm that the interaction of ZL-12A with ERCC3 leads to its degradation, Western blotting is performed on cell lysates after treatment with the probe. A dose-dependent decrease in the ERCC3 protein band intensity provides evidence of degradation.
Immunoprecipitation (IP) to Confirm Target Engagement
Immunoprecipitation can be used to isolate ERCC3 from cell lysates and subsequently probe for its modification by ZL-12A, for instance, by using a tagged version of the probe.
Detailed Experimental Protocols
Cysteine-Directed Activity-Based Protein Profiling (ABPP) Protocol
-
Cell Culture and Treatment: Plate human cancer cells (e.g., 22Rv1 or Ramos) and grow to 80-90% confluency. Treat cells with the desired concentration of ZL-12A or DMSO (vehicle control) for the specified duration (e.g., 3 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.
-
Proteome Incubation: Normalize the protein concentration of the lysates. Incubate the proteomes with ZL-12A or DMSO at room temperature.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), to the lysates and incubate to label the remaining accessible cysteines.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.
-
Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled cysteine sites.
-
Data Analysis: Compare the spectral counts or reporter ion intensities of the ERCC3_C342 peptide between the ZL-12A and DMSO-treated samples. A significant reduction in the signal for the ERCC3_C342 peptide in the ZL-12A treated sample confirms covalent modification.
Western Blotting Protocol for ERCC3
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of ZL-12A, triptolide, spironolactone, or DMSO for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERCC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
ERCC3 Signaling and Degradation Pathway
ERCC3 is a subunit of the TFIIH complex, which is essential for both DNA repair and transcription. The covalent modification of ERCC3_C342 by ZL-12A or spironolactone leads to its ubiquitination and subsequent degradation by the proteasome, a process that appears to be mediated by the FBXL18 E3 ligase.[1] Triptolide, while binding to the same site, does not induce degradation but instead impairs the function of the entire TFIIH complex, leading to the degradation of associated RNA polymerases.[1]
Conclusion
The this compound demonstrates high specificity for the C342 residue of ERCC3, leading to the targeted degradation of the protein. This functional outcome is in contrast to other known ligands of the same residue, such as triptolide, which acts as a functional inhibitor without inducing degradation. The experimental workflows and comparative data presented in this guide provide a comprehensive resource for researchers working on ERCC3 and the development of novel chemical probes. The distinct mechanisms of action of ZL-12A, spironolactone, and triptolide, despite targeting the same cysteine, highlight the nuanced structure-activity relationships that govern the functional outcomes of covalent ligands.
References
A Side-by-Side Comparison of ZL-12A and Other ERCC3-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the ERCC3 degrader ZL-12A with other compounds known to target the same protein: the natural product triptolide and the FDA-approved drug spironolactone. All three molecules interact with the cysteine 342 (C342) residue of ERCC3, a key helicase subunit of the Transcription Factor IIH (TFIIH) complex, yet they elicit distinct downstream effects on the protein's stability and function. Understanding these differences is crucial for the development of novel therapeutics targeting ERCC3-dependent cellular processes.
Mechanism of Action at a Glance
ZL-12A, triptolide, and spironolactone all covalently modify cysteine C342 on ERCC3. However, this initial interaction triggers divergent cellular outcomes. ZL-12A and spironolactone induce the degradation of ERCC3, albeit through mechanisms that are still being fully elucidated, while triptolide binding inhibits ERCC3's helicase activity without causing its degradation. Instead, triptolide binding leads to the collateral degradation of RNA polymerase II subunits.
Figure 1. Differential outcomes of ERCC3 C342 ligand binding.
Quantitative Comparison of ERCC3 Degraders
The following table summarizes the key quantitative data for ZL-12A, triptolide, and spironolactone in relation to ERCC3 degradation.
| Parameter | ZL-12A | Triptolide | Spironolactone |
| Effect on ERCC3 | Degradation | Inhibition (no degradation) | Degradation |
| Binding Site | Covalent modification of C342 | Covalent modification of C342 | Covalent modification of C342 |
| IC50 for ERCC3 Degradation | 2.7 µM (22Rv1 cells, 12h)[1] | Not Applicable | Not Reported |
| DC50 (Degradation Concentration) | 8.0 µM (Ramos cells, 3h) | Not Applicable | Not Reported |
| Selectivity | Stereoselective degradation of ERCC3 | Inhibits TFIIH, leads to RNA Pol II degradation[1][2] | Induces ERCC3 degradation[1] |
| Downstream Consequences | ERCC3 degradation | Inhibition of transcription, RNA Pol II degradation[1][2] | ERCC3 degradation[1] |
Experimental Data and Observations
ZL-12A: A Stereoselective ERCC3 Degrader
ZL-12A has been identified as a "stereoprobe" that covalently modifies C342 of ERCC3, leading to its degradation[1][2]. Studies have shown that ZL-12A induces concentration-dependent and stereoselective degradation of ERCC3 in various cancer cell lines[1]. For instance, in 22Rv1 prostate cancer cells, ZL-12A exhibited an IC50 of 2.7 µM for ERCC3 degradation after a 12-hour treatment[1]. In Ramos lymphoma cells, the IC50 was determined to be 8.0 µM after 3 hours. Proteomic analyses have confirmed the selectivity of ZL-12A for ERCC3 degradation[1].
Triptolide: An ERCC3 Inhibitor with Collateral Effects
Triptolide, a natural product, also covalently binds to C342 of ERCC3. However, this interaction does not lead to ERCC3 degradation[1][2]. Instead, triptolide acts as an inhibitor of the ATPase activity of the TFIIH complex. A significant downstream effect of triptolide treatment is the degradation of RNA polymerase II subunits, a consequence not observed with ZL-12A[1]. Interestingly, pre-treatment with ZL-12A can antagonize the triptolide-induced degradation of RNA polymerase II, highlighting the competitive nature of their binding to ERCC3 C342[1].
Spironolactone: A Repurposed Drug as an ERCC3 Degrader
The antihypertensive drug spironolactone has been shown to promote the degradation of ERCC3[1]. Initially, the mechanism was unclear, but recent evidence suggests that spironolactone also acts by covalently modifying C342 on ERCC3[1]. While quantitative degradation metrics like IC50 or DC50 have not been extensively reported for spironolactone in the context of ERCC3 degradation, studies have demonstrated a dose-dependent reduction in ERCC3 protein levels upon treatment[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize ERCC3 degraders.
Cell Culture and Drug Treatment
-
Cell Seeding: Plate human cancer cell lines (e.g., 22Rv1, Ramos, HEK293T) in appropriate growth medium at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare stock solutions of ZL-12A, triptolide, and spironolactone in a suitable solvent, such as DMSO.
-
Treatment: The day after seeding, treat the cells with the desired concentrations of the compounds or vehicle control (DMSO). The final concentration of DMSO should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Incubate the cells for the specified time points (e.g., 3, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Figure 2. General workflow for in vitro drug treatment.
Western Blot Analysis for ERCC3 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERCC3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative levels of ERCC3.
Mass Spectrometry-Based Proteomics for Selectivity Profiling
-
Sample Preparation: Lyse treated and control cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative analysis, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to identify the peptides from the MS/MS spectra and quantify their relative abundance across the different samples. This allows for a global and unbiased assessment of changes in the proteome following drug treatment.
Figure 3. Workflow for quantitative proteomics analysis.
Conclusion
ZL-12A, triptolide, and spironolactone provide a fascinating case study of how different molecules targeting the same amino acid residue on a protein can elicit distinct biological responses. ZL-12A and spironolactone act as degraders of ERCC3, offering a potential therapeutic strategy for diseases where ERCC3 is overexpressed or hyperactive. In contrast, triptolide functions as an inhibitor, leading to broader effects on transcription. The head-to-head comparison of these compounds, using the detailed experimental protocols provided, will be invaluable for researchers aiming to further dissect the roles of ERCC3 and to develop more potent and selective modulators of its function.
References
Degradation vs. Inhibition of ERCC3: A Comparative Guide to Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The Excision Repair Cross-Complementation group 3 (ERCC3), also known as Xeroderma Pigmentosum group B (XPB), is a critical component of the Transcription Factor IIH (TFIIH) complex. This helicase plays a dual role in nucleotide excision repair (NER) and transcription initiation, making it a compelling target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of the functional consequences of two distinct strategies for targeting ERCC3: degradation, exemplified by the covalent ligand ZL-12A, and inhibition, represented by compounds like triptolide.
Unraveling the Mechanisms: ZL-12A-mediated Degradation vs. Inhibition
ZL-12A is a covalent ligand that stereoselectively targets a specific cysteine residue (C342) on ERCC3, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] In contrast, inhibitors such as the natural product triptolide also covalently bind to ERCC3, but instead of inducing degradation, they inhibit its essential ATPase activity.[5] This fundamental difference in the mechanism of action leads to distinct downstream cellular effects.
Functional Consequences: A Head-to-Head Comparison
The choice between degrading and inhibiting a protein target can have profound implications for cellular function. While direct comparative studies for ZL-12A and a specific ERCC3 inhibitor on all functional aspects are not yet available in published literature, we can infer the differential consequences based on their mechanisms.
Transcription
ERCC3's helicase activity is essential for unwinding DNA at the promoter region, a critical step for transcription initiation.[6]
-
Inhibition: Direct inhibition of ERCC3's ATPase activity by compounds like triptolide is expected to cause a rapid and widespread shutdown of transcription. This can lead to the collateral loss of RNA polymerases and a profound impact on cellular viability.[1][2][3][4]
-
Degradation: ZL-12A-mediated degradation of ERCC3 would also impair transcription. However, the onset of this effect would be dependent on the rate of protein degradation. It is plausible that degradation offers a more sustained but potentially less abrupt disruption of transcription compared to the immediate blockade by an inhibitor.
DNA Repair
As a core component of the TFIIH complex, ERCC3 is indispensable for the NER pathway, which removes bulky DNA lesions.[7][8][9]
-
Inhibition: Inhibition of ERCC3's function within the TFIIH complex would directly compromise the NER pathway, leading to an accumulation of DNA damage and increased sensitivity to DNA-damaging agents.[9]
-
Degradation: Degradation of ERCC3 would similarly lead to a dysfunctional TFIIH complex and impaired NER. The efficiency of DNA repair would be progressively lost as the ERCC3 protein is eliminated.
Apoptosis and Cell Viability
The disruption of essential cellular processes like transcription and DNA repair ultimately impacts cell survival.
-
Inhibition: The potent and broad effects of ERCC3 inhibition on transcription are likely to induce a strong apoptotic response and a significant decrease in cell viability, as observed with triptolide.[10]
-
Degradation: ZL-12A-induced degradation of ERCC3 has been shown to impair cancer cell growth.[1] While this implies an induction of cell death pathways, the apoptotic response might differ in kinetics and magnitude compared to direct inhibition. Degradation may offer a more controlled and sustained pressure on cancer cells to undergo apoptosis.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing the effects of ERCC3 degradation and inhibition. It is important to note that the data for ZL-12A and triptolide are from a key study and may not represent all possible inhibitors.
| Parameter | ZL-12A (Degrader) | Triptolide (Inhibitor) | Cell Line | Reference |
| ERCC3 Degradation | Concentration-dependent degradation | No degradation; causes collateral loss of RNA polymerases | 22Rv1 | [1][2][3][4] |
| Cell Proliferation | Marginal impairment at concentrations causing near-complete ERCC3 degradation | Complete blockage of cancer cell growth | 22Rv1 | [1] |
| Ubiquitination | Induces ERCC3 ubiquitination | Not reported to induce ERCC3 ubiquitination | HEK293T | [11] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: ERCC3's dual role in transcription and DNA repair.
Caption: Workflow for comparing ERCC3 degradation vs. inhibition.
Caption: Mechanism of ZL-12A-induced ERCC3 degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Western Blot for ERCC3 Degradation
-
Cell Lysis: Treat cells with ZL-12A, an ERCC3 inhibitor, or vehicle control for the desired time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against ERCC3 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin for normalization.
In Vivo Ubiquitination Assay
-
Transfection: Co-transfect cells with plasmids encoding His-tagged ubiquitin and the protein of interest (if overexpressed).
-
Treatment: Treat cells with ZL-12A or vehicle control, and with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of culture to allow accumulation of ubiquitinated proteins.
-
Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 8 M urea) to disrupt protein-protein interactions.
-
Pull-down: Incubate cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.
-
Western Blot: Wash the beads extensively and elute the bound proteins. Analyze the eluates by Western blotting using an antibody against ERCC3.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of ZL-12A, an ERCC3 inhibitor, or vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment and Harvesting: Treat cells with the compounds of interest. Harvest both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Response Assay (Comet Assay)
-
Cell Treatment and Embedding: Treat cells with a DNA-damaging agent in the presence or absence of ZL-12A or an ERCC3 inhibitor. Embed single cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA. Perform electrophoresis under alkaline conditions.
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Transcription Assay (Nuclear Run-On)
-
Nuclei Isolation: Treat cells with ZL-12A, an ERCC3 inhibitor, or vehicle control. Isolate intact nuclei from the cells.
-
In Vitro Transcription: Incubate the isolated nuclei with Br-UTP and other nucleotides to allow transcription to "run on" from engaged RNA polymerases.
-
RNA Isolation and Immunoprecipitation: Isolate the newly transcribed, Br-U-labeled RNA. Immunoprecipitate the Br-U-labeled RNA using an anti-BrdU antibody.
-
Analysis: Analyze the captured RNA by RT-qPCR for specific genes of interest or by next-generation sequencing for a global view of transcriptional changes.
Conclusion
The decision to pursue ERCC3 degradation versus inhibition is a critical one with distinct therapeutic implications. While inhibition offers a rapid and potent means of disrupting ERCC3 function, it may also lead to broader off-target effects due to the central role of the TFIIH complex. Degradation, as exemplified by ZL-12A, presents a more targeted approach to eliminate the ERCC3 protein, potentially offering a more sustained and specific therapeutic window. Further head-to-head studies are warranted to fully elucidate the comparative functional consequences and to guide the development of novel therapeutics targeting this key DNA repair and transcription factor.
References
- 1. ERCC3 Polyclonal Antibody (10580-1-AP) [thermofisher.com]
- 2. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Disruption of TFIIH activities generates a stress gene expression response and reveals possible new targets against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Stereoselective ERCC3 Degrader ZL-12A and its Inactive Enantiomer ZL-12B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spirocycle acrylamide stereoprobe ZL-12A and its inactive enantiomer, ZL-12B. ZL-12A has been identified as a potent and stereoselective degrader of the TFIIH helicase ERCC3, a critical component of the nucleotide excision repair (NER) pathway and transcription.[1][2] Understanding the differential activity between these enantiomers is crucial for utilizing ZL-12B as a reliable negative control in experimental settings.
Performance Comparison: ZL-12A vs. ZL-12B
The primary functional distinction between ZL-12A and ZL-12B lies in their ability to induce the degradation of ERCC3. ZL-12A demonstrates a concentration-dependent and stereoselective effect on ERCC3 abundance, whereas ZL-12B, its enantiomer, is largely inactive.[3] This stereoselectivity is a key attribute, highlighting the specific molecular interactions required for its biological activity.
| Compound | Target | Effect on ERCC3 Abundance | IC50 (ERCC3 Degradation) | Cell Line | Treatment Time |
| ZL-12A | ERCC3 | Degradation | 8.0 µM (95% CI: 5.4-11.9 µM) | Ramos | 3 h |
| ZL-12A | ERCC3 | Degradation | 2.7 µM (95% CI: 2.5-3.0 µM) | 22Rv1 | 12 h |
| ZL-12B | ERCC3 | No significant degradation | Not applicable | Ramos, 22Rv1 | 3 h, 12 h |
Table 1: Summary of quantitative data comparing the effects of ZL-12A and ZL-12B on ERCC3 abundance in different human cancer cell lines. Data is compiled from Western blot quantifications.[3]
Mechanism of Action: Covalent Modification and Proteasomal Degradation
ZL-12A exerts its effect by covalently modifying Cysteine 342 (C342) within the ERCC3 protein.[1][4] This modification serves as a signal for the cellular degradation machinery. The CRL4-FBXL18 E3 ubiquitin ligase complex recognizes the ZL-12A-bound ERCC3, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The inactive enantiomer, ZL-12B, fails to effectively induce this cascade, demonstrating the stringent structural requirements for this interaction.
Interestingly, the natural product triptolide also binds to the same C342 residue in ERCC3 but does not cause its degradation. Instead, triptolide binding leads to the collateral loss of RNA polymerases.[1][2] This highlights the distinct functional outcomes that can arise from different ligands targeting the same cysteine residue.
Figure 1: Signaling pathway of ZL-12A-induced ERCC3 degradation.
Experimental Protocols
The stereoselective degradation of ERCC3 by ZL-12A is typically assessed using a combination of proteomic and biochemical techniques. Here are the detailed methodologies for key experiments.
Western Blotting for ERCC3 Abundance
This protocol is used to quantify the relative abundance of ERCC3 protein in cells treated with ZL-12A or ZL-12B.
-
Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., Ramos, 22Rv1) in appropriate media and conditions.
-
Treat cells with varying concentrations of ZL-12A or ZL-12B (e.g., 0-50 µM) for a specified duration (e.g., 3 or 12 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERCC3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for ERCC3 and a loading control (e.g., GAPDH, β-actin).
-
Normalize the ERCC3 signal to the loading control and express the data as a percentage of the vehicle control.
-
Mass Spectrometry-Based Proteomics
This method provides a global view of protein abundance changes in response to treatment.
-
Sample Preparation:
-
Treat cells with ZL-12A, ZL-12B, or DMSO as described above.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a human proteome database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between treatment groups.
-
Generate volcano plots to visualize proteins that are significantly up- or downregulated.
-
Figure 2: Experimental workflow for comparing ZL-12A and ZL-12B.
References
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic Ligandability Maps of Spirocycle Acrylamide Stereoprobes Identify Covalent ERCC3 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of ZL-12A Probe: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the ZL-12A probe, a covalent degrader of the TFIIH helicase ERCC3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for the this compound is not publicly available, its classification as a spirocycle acrylamide necessitates handling it as a hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of the this compound, drawing upon established protocols for handling acrylamide-containing compounds and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is mandatory when handling the this compound and its associated waste.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a certified chemical fume hood |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the essential steps for the safe collection and disposal of this compound waste, including unused stock solutions, contaminated labware, and experimental residues.
1. Waste Segregation and Collection:
-
Aqueous and Solvent-Based Waste: Collect all liquid waste containing the this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][2] The container should be compatible with the solvents used. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.[1] This container should also be clearly labeled with its contents.
2. Labeling of Waste Containers:
-
All waste containers must be accurately labeled as "Hazardous Waste."[4]
-
The label should clearly identify the contents, including "this compound" and the solvent(s) used.[4]
-
Include the full chemical names of all components in the waste mixture.[4]
-
Indicate the approximate concentrations and the date of waste generation.[4]
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[3]
-
Ensure that waste containers are kept securely closed except when adding waste.[3][5]
4. Disposal of Empty Containers:
-
Empty containers that held the this compound should be triple-rinsed with a suitable solvent.[5]
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous waste, ensuring the original label is defaced.[5]
5. Arranging for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final disposal.
Disclaimer: The information provided is based on general best practices for handling hazardous chemical waste. It is not a substitute for a formal Safety Data Sheet (SDS) for the this compound. Researchers are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures. If available, the SDS for the this compound should always be the primary source of safety and disposal information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
